molecular formula C8H8O4S B138898 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid CAS No. 156910-49-5

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid

Cat. No.: B138898
CAS No.: 156910-49-5
M. Wt: 200.21 g/mol
InChI Key: ZHVNYGKUJXZNOA-UHFFFAOYSA-N
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Description

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid (CAS 156910-49-5) is a high-purity, mono-ester derivative of thiophene-2,5-dicarboxylic acid that serves as a key synthetic intermediate in medicinal chemistry and materials science . Its molecular structure features carboxylic acid and ester functional groups that are approximately coplanar with the electron-rich thiophene ring, creating an extended π-conjugation system valuable for developing compounds with specific electronic properties . This delocalized structure makes it a valuable precursor for synthesizing complex functional molecules . In pharmaceutical research, this compound acts as a crucial building block for creating potential bioactive molecules. Thiophene-based scaffolds are frequently investigated for their diverse biological activities, including antibacterial properties . Similar thiophene carboxylates have been used in Suzuki cross-coupling reactions to generate novel derivatives with efficacy against extensively drug-resistant (XDR) bacterial strains, demonstrating the utility of this chemical class in addressing pressing antimicrobial resistance . Furthermore, thiophene-2-carboxylic acid derivatives are recognized as important intermediates for synthesizing fused heterocyclic systems like thienopyrimidines, which are studied as potential pharmaceuticals . As a bifunctional molecule, it offers orthogonal reactivity; the carboxylic acid can form amide bonds or be decarboxylated, while the ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing multiple synthetic handles for structural diversification . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-ethoxycarbonylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVNYGKUJXZNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570319
Record name 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156910-49-5
Record name 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid, bifunctional structure, featuring both a carboxylic acid and an ester group at opposite ends of the thiophene ring, makes it an invaluable intermediate for the synthesis of a wide array of complex molecules. In drug development, this scaffold is incorporated into various pharmacologically active agents, where the thiophene ring can act as a bioisostere for a benzene ring, often improving metabolic stability and pharmacokinetic profiles. Its derivatives are also explored in the development of organic light-emitting diodes (OLEDs), conductive polymers, and high-performance polyesters.[1]

This guide provides a detailed exploration of the primary synthetic pathways to 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for each major route.

Pathway 1: Synthesis via Selective Monohydrolysis of Diethyl Thiophene-2,5-dicarboxylate

This is arguably the most common and controlled laboratory-scale approach. It involves the preparation of the symmetric diester, Diethyl Thiophene-2,5-dicarboxylate, followed by the selective saponification of one of the two ester groups. This pathway offers high yields and purity, contingent on precise control of the hydrolysis step.

Workflow for Pathway 1

Pathway 1 Workflow cluster_0 Part A: Thiophene-2,5-dicarboxylic Acid Synthesis cluster_1 Part B: Diesterification cluster_2 Part C: Selective Monohydrolysis Adipic_Acid Adipic Acid Thionyl_Chloride Thionyl Chloride (Pyridine catalyst) TDCA_Dichloride Thiophene-2,5-dicarbonyl dichloride Thionyl_Chloride->TDCA_Dichloride Cyclization/ Chlorination TDCA Thiophene-2,5-dicarboxylic Acid (TDCA) TDCA_Dichloride->TDCA Hydrolysis (e.g., NaOH/H₂O) TDCA_B TDCA Ethanol Ethanol (Excess) (Acid Catalyst, e.g., H₂SO₄) DETDC Diethyl Thiophene-2,5-dicarboxylate Ethanol->DETDC Fischer Esterification DETDC_C Diethyl Thiophene-2,5-dicarboxylate Base ~1 eq. Base (e.g., NaOCH₃ in Methanol or NaOH in THF/H₂O) Final_Product 5-(Ethoxycarbonyl)thiophene- 2-carboxylic acid Base->Final_Product Selective Saponification

Caption: Overall workflow for the synthesis via selective monohydrolysis.

Part A: Synthesis of Thiophene-2,5-dicarboxylic Acid (TDCA) from Adipic Acid

The industrial synthesis of the core thiophene ring structure often starts from inexpensive, linear precursors like adipic acid. This transformation is a robust, albeit harsh, method involving cyclization and aromatization promoted by thionyl chloride.

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): Serves a dual purpose. It acts as both a chlorinating agent and a dehydrating agent, facilitating the conversion of adipic acid to its diacyl chloride and subsequent cyclization.

  • Pyridine (or DMAP): Acts as a nucleophilic catalyst. It reacts with thionyl chloride to form a highly reactive intermediate, which then efficiently acylates the adipic acid. This catalysis is crucial for achieving reasonable reaction rates at manageable temperatures.[2][3]

  • Staged Thermal Protocol: The reaction is performed in stages. An initial lower temperature phase allows for the formation of intermediates, while a final high-temperature step drives the cyclization and aromatization to the stable thiophene ring.[2]

Experimental Protocol: Synthesis of TDCA from Adipic Acid [2][4]

  • Vessel Preparation: To a reactor equipped with a stirrer, thermometer, condenser, and inert gas inlet, charge 5.5 molar equivalents of thionyl chloride and 0.1 molar equivalents of pyridine.

  • Addition of Adipic Acid: Heat the mixture to 30-35°C. Over 1 hour, add 1.0 molar equivalent of adipic acid.

  • Initial Reaction: Add a further 5-6 molar equivalents of thionyl chloride. The temperature is then carefully raised to 85-95°C and held for several hours until the initial reaction subsides.[3]

  • Removal of Excess Reagents: Distill off excess thionyl chloride under reduced pressure. The temperature is typically kept between 80-110°C at a pressure of 10-50 mbar.[2]

  • Cyclization/Aromatization: The distillation residue, containing the crude thiophene-2,5-dicarbonyl dichloride intermediate, is heated to 140-160°C for 2-3 hours to complete the reaction.[2]

  • Hydrolysis: The resulting hot melt of the acid chloride is carefully added to a stirred aqueous solution of sodium hydroxide (~8-15%). The temperature is maintained at 40-50°C.

  • Acidification & Isolation: The resulting solution of the disodium salt is clarified (e.g., with activated carbon) and then acidified with a mineral acid (e.g., H₂SO₄) to a pH of ~2-3. The precipitated beige crystals of thiophene-2,5-dicarboxylic acid are isolated by filtration, washed with water, and dried.

Part B: Diesterification of TDCA

This step involves a classic Fischer esterification to convert both carboxylic acid groups to ethyl esters.

Causality Behind Experimental Choices:

  • Excess Ethanol: The reaction is an equilibrium. Using ethanol as the solvent drives the equilibrium towards the product side, maximizing the yield of the diester.[5]

  • Acid Catalyst (H₂SO₄): A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the ethanol.[5]

Experimental Protocol: Diethyl Thiophene-2,5-dicarboxylate Synthesis

  • Reaction Setup: Suspend 1.0 molar equivalent of thiophene-2,5-dicarboxylic acid in a large excess of absolute ethanol (e.g., 10-20 molar equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 molar equivalents).

  • Reflux: Heat the mixture to reflux and maintain for 8-16 hours, monitoring the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid and the acid catalyst. Wash subsequently with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography to yield pure diethyl thiophene-2,5-dicarboxylate.

Part C: Selective Monohydrolysis of Diethyl Thiophene-2,5-dicarboxylate

This is the most critical step in this pathway. The goal is to saponify only one of the two chemically equivalent ester groups. Achieving high selectivity is key to avoiding a difficult separation of the desired mono-acid/mono-ester from the di-acid and starting di-ester. The protocol is adapted from a highly successful method used for the corresponding dimethyl ester.[6]

Causality Behind Experimental Choices:

  • Stoichiometry: Using approximately one equivalent of the base is critical. A large excess would lead to the formation of the di-acid.

  • Solvent System: A methanolic solution is used. The sodium methoxide formed in situ (or added directly) is the nucleophile. The reaction is carefully controlled to favor a single hydrolysis event per molecule.[6] A THF/water system at low temperatures has also been shown to be highly effective for selective monohydrolysis of other symmetric diesters.[7]

  • Temperature and Time: The reaction is heated to ensure a reasonable rate, but the duration is carefully monitored to prevent over-reaction to the di-acid.

Experimental Protocol: Synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid [6]

  • Base Preparation: In a flask, dissolve 1.0 molar equivalent of sodium metal in absolute methanol under an inert atmosphere to prepare a fresh solution of sodium methoxide. Alternatively, use one equivalent of a commercially available sodium methoxide solution.

  • Diester Addition: To a separate flask, dissolve 1.0 molar equivalent of diethyl thiophene-2,5-dicarboxylate in absolute methanol.

  • Reaction: Add the sodium methoxide solution to the diester solution. Heat the resulting mixture at reflux (~65°C) for 4-6 hours. Monitor the reaction by TLC.

  • Quenching and Acidification: Cool the reaction mixture to room temperature and then filter. The filtrate is then carefully acidified with aqueous HCl (e.g., 6 M) to a pH of approximately 4-5.

  • Isolation: As the acid is added, the product, 5-(ethoxycarbonyl)thiophene-2-carboxylic acid, will precipitate as a colorless solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from methanol or an appropriate solvent system.

Pathway 2: Synthesis via Organometallic Intermediates

For laboratory-scale synthesis, particularly when substituted thiophenes are desired, organometallic routes starting from halogenated thiophenes provide a versatile alternative. This pathway involves the formation of a nucleophilic thiophene ring, which then reacts with carbon dioxide.

Workflow for Pathway 2

Pathway 2 Workflow cluster_0 Part A: Diorganometallic Formation cluster_1 Part B: Dicarboxylation cluster_2 Part C: Conversion to Final Product Dihalothiophene 2,5-Dibromothiophene or 2,5-Diiodothiophene Organolithium 2 eq. n-BuLi or t-BuLi (Lithium-Halogen Exchange) Dihalothiophene->Organolithium Grignard 2 eq. Mg (Grignard Formation) Dihalothiophene->Grignard Dilithio 2,5-Dilithiothiophene Organolithium->Dilithio DiGrignard Thiophene-2,5-diylbis (magnesium bromide) Grignard->DiGrignard Organometallic Dilithio or DiGrignard Intermediate CO2 Carbon Dioxide (CO₂) (gas or dry ice) Organometallic->CO2 Carboxylation Diacid_Salt Disodium Salt of TDCA (after aqueous workup) CO2->Diacid_Salt TDCA Thiophene-2,5-dicarboxylic Acid (TDCA) Diacid_Salt->TDCA Acidification TDCA_C TDCA Conversion Follows Pathway 1, Parts B & C: 1. Diesterification 2. Selective Monohydrolysis TDCA_C->Conversion Final_Product 5-(Ethoxycarbonyl)thiophene- 2-carboxylic acid Conversion->Final_Product

Caption: Workflow for the synthesis via organometallic intermediates.

Causality Behind Experimental Choices:

  • Lithium-Halogen Exchange: This is an extremely fast and efficient way to generate organolithium species from aryl halides.[8] The reaction equilibrium favors the formation of the more stable aryl lithium species. Iodides and bromides are most effective for this exchange.

  • Grignard Reagents: Formation of a Grignard reagent is a classic method to generate a carbon nucleophile.[9][10] It is often more tolerant of certain functional groups than organolithiums.

  • Carbon Dioxide as Electrophile: CO₂ is an excellent electrophile for reacting with potent nucleophiles like Grignard or organolithium reagents to form carboxylates.[9]

  • Anhydrous Conditions: Organometallic reagents are extremely strong bases and will be quenched by any protic source (like water). Therefore, all solvents and reagents must be scrupulously dry.

Experimental Protocol: TDCA via Lithium-Halogen Exchange and Dicarboxylation

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add 1.0 molar equivalent of 2,5-diiodothiophene and anhydrous diethyl ether or THF. Cool the solution to -78°C.

  • Lithiation: Slowly add 2.1 molar equivalents of n-butyllithium (n-BuLi) dropwise, maintaining the temperature at -78°C. Stir the mixture for 1 hour.

  • Carboxylation: Bubble dry CO₂ gas through the solution for 2-3 hours, or pour the reaction mixture over an excess of crushed dry ice. Allow the mixture to slowly warm to room temperature.

  • Work-up and Acidification: Quench the reaction by adding water. Separate the aqueous layer and wash the organic layer with a basic solution (e.g., NaOH). Combine the aqueous layers and acidify with concentrated HCl until a precipitate forms.

  • Isolation: Collect the solid thiophene-2,5-dicarboxylic acid by filtration, wash with cold water, and dry.

  • Conversion to Final Product: The resulting TDCA is then converted to 5-(ethoxycarbonyl)thiophene-2-carboxylic acid by following Parts B and C of Pathway 1 .

Pathway 3: Direct Synthesis from Acyclic Precursors

A more convergent, though less commonly detailed, approach involves the direct construction of the substituted thiophene ring from acyclic sulfur-containing precursors.

Causality Behind Experimental Choices:

  • Hinsberg Thiophene Synthesis Principle: This pathway is a variation of the Hinsberg synthesis, which involves the condensation of a 1,2-dicarbonyl compound (glyoxal) with a compound containing two activated methylene groups adjacent to a sulfide (diethyl 2,2'-thiodiacetate).[11]

  • Base Catalysis: The reaction is base-catalyzed, which facilitates the deprotonation of the α-carbons of the thiodiacetate, enabling the initial aldol-type condensation with glyoxal.

Reported Synthesis: A synthesis of 5-(ethoxycarbonyl)thiophene-2-carboxylic acid has been reported via the reaction of diethyl-2,2'-thiodiacetate with polyglyoxal.[12] The subsequent hydrolysis of the resulting diester intermediate would lead to the target molecule. While a detailed public protocol is not readily available, the abstract suggests that the properties of the glyoxal polymer are critical to the success of the reaction.[12] The thiophene-2,5-dicarboxyl acid is then obtained by further hydrolysis of the target molecule.[12]

Comparative Analysis of Synthetic Pathways

PathwayStarting MaterialsScalabilityKey ChallengesProsCons
1: Selective Hydrolysis Adipic Acid, Thionyl Chloride, EthanolHigh (Industrial)Harsh conditions for ring formation; precise control of monohydrolysis.Uses inexpensive starting materials; well-established industrial process for the core.[2][3]Multi-step; uses hazardous reagents (SOCl₂); purification after hydrolysis can be difficult.
2: Organometallic 2,5-Dihalothiophenes, n-BuLi or Mg, CO₂Lab to Pilot ScaleStrict anhydrous conditions required; cost of dihalothiophenes and organolithiums.High yields for carboxylation; versatile for creating derivatives.Requires specialized handling of pyrophoric reagents; not cost-effective for large scale.
3: Direct Synthesis Diethyl 2,2'-thiodiacetate, GlyoxalPotentially ScalableLack of detailed public protocols; control of glyoxal reactivity.Potentially more convergent and atom-economical.Less established; optimization may be required.[12]

Conclusion

The synthesis of 5-(ethoxycarbonyl)thiophene-2-carboxylic acid can be approached through several strategic pathways, each with distinct advantages and challenges. For large-scale industrial production, the route originating from adipic acid is the most economically viable, despite its use of harsh reagents. For laboratory and medicinal chemistry applications, the pathway involving the selective monohydrolysis of the corresponding diethyl ester offers the most control and flexibility, allowing for high purity of the final product. The organometallic route, while more expensive, provides a powerful tool for creating the thiophene-2,5-dicarboxylic acid core, especially for analogues not accessible through other means. The choice of synthetic route will ultimately be dictated by the required scale, cost considerations, available equipment, and the specific purity requirements of the final application.

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An In-depth Technical Guide to 5-(Ethoxycarbonyl)thiophene-2-carboxylic Acid: CAS Number, Identification, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid, a key heterocyclic building block, holds significant interest in medicinal chemistry and materials science. Its rigid thiophene core, substituted with both a carboxylic acid and an ethyl ester group, provides a versatile scaffold for the synthesis of complex molecular architectures. This guide, designed for the senior application scientist, offers a comprehensive overview of this compound's identification, synthesis, and key physicochemical properties, emphasizing the rationale behind the analytical techniques and synthetic methodologies.

Core Identification and Properties

The definitive identifier for 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is its Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 156910-49-5[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid and its parent compound, thiophene-2,5-dicarboxylic acid, is presented below. These properties are crucial for understanding the compound's behavior in various experimental settings.

Property5-(Ethoxycarbonyl)thiophene-2-carboxylic acidThiophene-2,5-dicarboxylic acid
Molecular Formula C₈H₈O₄SC₆H₄O₄S
Molecular Weight 200.21 g/mol 172.15 g/mol [3]
Appearance Predicted: White to off-white solidWhite to off-white crystalline powder
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.Sparingly soluble in water, soluble in hot water and ethanol.
Melting Point Not available>300 °C

Synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic Acid

The synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is typically achieved through the selective mono-esterification of thiophene-2,5-dicarboxylic acid or via a multi-step reaction sequence starting from simpler precursors. A common synthetic route involves the reaction of diethyl-2,2'-thiodiacetate with polyglyoxal.[4]

Synthetic Workflow

G A Diethyl-2,2'-thiodiacetate C Cyclization Reaction A->C B Polyglyoxal B->C D Diethyl thiophene-2,5-dicarboxylate C->D Formation of thiophene ring E Selective Hydrolysis D->E One equivalent of base (e.g., NaOH) F 5-(Ethoxycarbonyl)thiophene- 2-carboxylic acid E->F Acidic workup

Caption: Synthetic workflow for 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid.

Detailed Synthetic Protocol

This protocol describes a plausible method for the synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid, based on established chemical principles for similar compounds.

Step 1: Synthesis of Diethyl thiophene-2,5-dicarboxylate

  • To a solution of sodium ethoxide (2 equivalents) in anhydrous ethanol, add diethyl-2,2'-thiodiacetate (1 equivalent) dropwise at 0 °C under an inert atmosphere.

  • After the addition is complete, add a solution of polyglyoxal (1 equivalent) in ethanol dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl thiophene-2,5-dicarboxylate.

Step 2: Selective Mono-hydrolysis

  • Dissolve the crude diethyl thiophene-2,5-dicarboxylate in a mixture of ethanol and water.

  • Add one equivalent of sodium hydroxide solution dropwise at room temperature.

  • Heat the mixture to a gentle reflux and monitor the reaction by TLC until approximately half of the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of 2-3.

  • The product, 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent system, such as ethanol/water, to obtain the purified product.

Rationale behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere in the first step is crucial to prevent the oxidation of the thiolate intermediate.

  • Selective Hydrolysis: The use of one equivalent of base allows for the selective hydrolysis of one of the two ester groups. The carboxylic acid formed is less reactive towards further hydrolysis under these conditions.

  • Acidic Workup: Acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Spectroscopic Identification and Characterization

The structural elucidation of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number and chemical environment of the protons in the molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1H-COOH
~7.8-8.0Doublet1HThiophene H
~7.2-7.4Doublet1HThiophene H
~4.4Quartet2H-OCH₂CH₃
~1.4Triplet3H-OCH₂CH₃

Interpretation:

  • The downfield signal at ~10-12 ppm is characteristic of a carboxylic acid proton.

  • The two doublets in the aromatic region (~7-8 ppm) correspond to the two protons on the thiophene ring, showing coupling to each other.

  • The quartet and triplet are characteristic of an ethyl group, corresponding to the ethoxycarbonyl moiety.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~165-170-COOH
~160-165-COOCH₂CH₃
~135-145Thiophene C (quaternary)
~130-135Thiophene C-H
~125-130Thiophene C-H
~120-125Thiophene C (quaternary)
~60-65-OCH₂CH₃
~14-15-OCH₂CH₃

Interpretation:

  • The two signals in the downfield region (~160-170 ppm) correspond to the two carbonyl carbons of the carboxylic acid and the ester.

  • The four signals in the aromatic region (~120-145 ppm) are assigned to the four carbons of the thiophene ring.

  • The signals at ~60-65 ppm and ~14-15 ppm are characteristic of the ethyl group carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Data (KBr, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
~2500-3300BroadO-H stretch (carboxylic acid dimer)
~1720-1740StrongC=O stretch (ester)
~1680-1700StrongC=O stretch (carboxylic acid)
~1500-1600MediumC=C stretch (aromatic ring)
~1200-1300StrongC-O stretch (ester and carboxylic acid)

Interpretation:

  • The broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.

  • The two strong carbonyl (C=O) stretching bands confirm the presence of both an ester and a carboxylic acid functional group.

  • The C=C stretching vibrations are indicative of the aromatic thiophene ring.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 200

  • Key Fragments:

    • m/z = 172 (Loss of -C₂H₄ from the ethyl ester)

    • m/z = 155 (Loss of -OC₂H₅ from the ethyl ester)

    • m/z = 127 (Loss of -COOC₂H₅)

    • m/z = 111 (Thiophene-2-carboxylate fragment)

Interpretation:

  • The molecular ion peak at m/z 200 confirms the molecular weight of the compound.

  • The fragmentation pattern is consistent with the presence of an ethoxycarbonyl group, showing characteristic losses of ethylene and the ethoxy radical. The fragmentation of esters often proceeds via cleavage of the C-O bond, leading to the formation of an acylium ion.[5]

Analytical Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_verification Structure Verification A Synthesized Product B Purification (Recrystallization) A->B C ¹H NMR B->C D ¹³C NMR B->D E IR Spectroscopy B->E F Mass Spectrometry B->F G Data Interpretation C->G D->G E->G F->G H Structure Confirmation G->H

Caption: Workflow for the identification and characterization of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid.

Conclusion

This technical guide provides a comprehensive overview of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid, a valuable building block for scientific research and development. By understanding its synthesis, physicochemical properties, and the rationale behind the spectroscopic methods used for its identification, researchers can confidently utilize this compound in their synthetic endeavors. The provided protocols and predicted spectral data serve as a reliable reference for the synthesis and characterization of this and similar thiophene derivatives.

References

  • Zhang, M. (2016).
  • Xia, G.-M., Ji, M.-W., Lu, P., Sun, G.-X., & Xu, W.-F. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o148. [Link]

  • PubChem. (n.d.). Thiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

  • Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • SpectraBase. (n.d.). Thiophene-2-carboxylic acid, morpholide - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. (n.d.). 5-Methoxycarbonyl-2-thiophenecarboxylic Acid. [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

  • PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • Semantic Scholar. (1979). Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes. [Link]

  • PubChem. (n.d.). Thiophene-2,5-dicarboxylic acid bis-(4-butoxy-phenyl) ester. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • YouTube. (2023, February 1). Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. [Link]

  • Porphyrin-Systems. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. [Link]

  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023, May 4). Journal of Chemical Reviews. [Link]

  • Matrix Fine Chemicals. (n.d.). THIOPHENE-2,5-DICARBOXYLIC ACID. [Link]

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The Planar Preference: A Technical Guide to the Molecular Structure and Conformation of 5-(Ethoxycarbonyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure and conformational preferences of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid, a key heterocyclic building block relevant to researchers, scientists, and professionals in drug development and materials science. By integrating synthetic methodologies, spectroscopic analysis, and computational insights, this document offers a detailed understanding of this molecule's fundamental properties.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The substitution pattern on the thiophene ring dictates the molecule's electronic properties, reactivity, and three-dimensional shape, all of which are critical determinants of its biological activity and material performance. 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid, a disubstituted thiophene, presents a particularly interesting case for conformational analysis due to the interplay between the electron-withdrawing carboxylic acid and ethoxycarbonyl groups. Understanding its preferred spatial arrangement is crucial for designing novel molecules with tailored properties.

Synthesis and Spectroscopic Characterization

The synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid can be approached through several routes, with the selective hydrolysis of the corresponding diester being a common and effective strategy.

Synthetic Protocol: Selective Monohydrolysis

A plausible and efficient method for the preparation of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid involves the selective hydrolysis of diethyl 2,5-thiophenedicarboxylate. This approach leverages the differential reactivity of the two ester groups, which can be influenced by steric and electronic factors, although in a symmetrical molecule like the starting diester, statistical control is often employed.

Experimental Protocol: Synthesis via Selective Hydrolysis

  • Dissolution: Diethyl 2,5-thiophenedicarboxylate (1.0 eq.) is dissolved in a suitable solvent mixture, such as ethanol and water, to ensure homogeneity.

  • Base Addition: A sub-stoichiometric amount of a base, typically sodium hydroxide or potassium hydroxide (e.g., 0.95 eq.), dissolved in water is added dropwise to the stirred solution at a controlled temperature, often at room temperature or slightly below, to favor mono-hydrolysis.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the optimal reaction time and prevent the formation of the diacid byproduct.

  • Work-up: Upon completion, the reaction mixture is cooled, and the unreacted diester is removed by extraction with a non-polar organic solvent (e.g., diethyl ether or dichloromethane).

  • Acidification: The aqueous layer is then carefully acidified with a dilute mineral acid, such as hydrochloric acid, to a pH of approximately 2-3. This protonates the carboxylate salt, causing the desired 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid to precipitate out of the solution.

  • Isolation and Purification: The solid product is collected by filtration, washed with cold water to remove any remaining inorganic salts, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product.

A master's thesis has also reported the synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid via the reaction of diethyl-2,2'-thiodiacetate with poly glyoxal, highlighting an alternative synthetic pathway.[1]

Diagram of the Synthetic Workflow

G cluster_0 Synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid Diethyl 2,5-thiophenedicarboxylate Diethyl 2,5-thiophenedicarboxylate Dissolution (Ethanol/Water) Dissolution (Ethanol/Water) Diethyl 2,5-thiophenedicarboxylate->Dissolution (Ethanol/Water) Step 1 Selective Hydrolysis (NaOH) Selective Hydrolysis (NaOH) Dissolution (Ethanol/Water)->Selective Hydrolysis (NaOH) Step 2 Extraction (DCM) Extraction (DCM) Selective Hydrolysis (NaOH)->Extraction (DCM) Step 3 Acidification (HCl) Acidification (HCl) Extraction (DCM)->Acidification (HCl) Step 4 Filtration & Recrystallization Filtration & Recrystallization Acidification (HCl)->Filtration & Recrystallization Step 5 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid Filtration & Recrystallization->5-(Ethoxycarbonyl)thiophene-2-carboxylic acid Final Product

Caption: Workflow for the synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid.

Spectroscopic Data and Interpretation

Table 1: Predicted Spectroscopic Data for 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid

Technique Expected Chemical Shifts / Fragmentation Patterns
¹H NMR Thiophene Protons: Two doublets in the aromatic region (δ 7.5-8.0 ppm), with a coupling constant (J) of approximately 4 Hz, characteristic of H-3 and H-4 on a 2,5-disubstituted thiophene ring. Ethoxy Group: A quartet (δ ~4.4 ppm) for the -OCH₂- protons and a triplet (δ ~1.4 ppm) for the -CH₃ protons. Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm).
¹³C NMR Carbonyl Carbons: Two signals in the range of δ 160-170 ppm for the carboxylic acid and ester carbonyls. Thiophene Carbons: Four signals in the aromatic region, with the carbons attached to the substituents (C2 and C5) appearing at a more downfield chemical shift than the protonated carbons (C3 and C4). Ethoxy Group: Signals for the -OCH₂- (~δ 62 ppm) and -CH₃ (~δ 14 ppm) carbons.
FTIR (cm⁻¹) O-H Stretch: A very broad band from approximately 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid. C=O Stretch: Two distinct strong absorptions, one for the carboxylic acid carbonyl (around 1700-1725 cm⁻¹) and one for the ester carbonyl (around 1720-1740 cm⁻¹). C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ region. Thiophene Ring Vibrations: Characteristic absorptions for the C-H and C-S stretching and bending modes.
Mass Spec. Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₈H₈O₄S). Key Fragments: Loss of the ethoxy group (-OC₂H₅), loss of the carboxylic acid group (-COOH), and fragmentation of the thiophene ring.

Molecular Structure and Conformational Analysis

The conformation of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid, specifically the orientation of the carboxylic acid and ethoxycarbonyl substituents relative to the thiophene ring, is a key determinant of its intermolecular interactions and, consequently, its physical and biological properties.

Insights from X-ray Crystallography of an Analogous Compound

While the crystal structure of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid has not been publicly reported, the structure of the closely related 5-(Methoxycarbonyl)thiophene-2-carboxylic acid provides invaluable insight. X-ray diffraction studies of this methyl ester analog reveal that both the carboxylic acid and the methoxycarbonyl groups are nearly coplanar with the thiophene ring. This planarity is a consequence of the extended π-conjugation between the carbonyl groups and the aromatic thiophene ring, which stabilizes the planar conformation. It is highly probable that the ethoxycarbonyl derivative adopts a similar planar or near-planar conformation in the solid state.

Conformational Preferences and Rotational Barriers

The two primary conformational degrees of freedom in 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid are the rotation around the C2-C(arboxylic) and C5-C(ester) single bonds.

Diagram of Conformational Isomers

G cluster_0 Rotational Isomers of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid A Syn-Syn B Syn-Anti A->B Rotation around C5-C(ester) C Anti-Syn A->C Rotation around C2-C(arboxylic) D Anti-Anti B->D Rotation around C2-C(arboxylic) C->D Rotation around C5-C(ester)

Caption: Possible rotational isomers of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid.

Computational studies on similar 2,5-disubstituted thiophene systems suggest that the energy barrier for rotation around the single bonds connecting the carbonyl groups to the thiophene ring is relatively low. However, the planar conformations, which allow for maximum π-conjugation, are generally the most energetically favorable. The syn and anti orientations of the carbonyl oxygen relative to the sulfur atom of the thiophene ring are the two primary planar conformers. The relative energies of these conformers are influenced by a combination of steric and electronic effects.

For 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid, the most stable conformation is likely to be one where both carbonyl groups are in a planar arrangement with the thiophene ring to maximize conjugation. The specific preference for syn or anti orientations would require detailed computational analysis, such as Density Functional Theory (DFT) calculations, to determine the global minimum energy structure.

Conclusion and Future Perspectives

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is a versatile building block with a molecular structure that is predisposed to a planar conformation. This planarity, driven by the desire for extended π-conjugation, is a critical feature that influences its packing in the solid state and its interactions in biological systems. While detailed experimental data for this specific molecule is somewhat limited in the public domain, a comprehensive understanding of its structure and conformation can be confidently inferred from the analysis of closely related compounds and fundamental chemical principles.

Future research efforts should focus on obtaining the single-crystal X-ray structure of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid to definitively confirm its solid-state conformation. Furthermore, detailed computational studies employing DFT and other high-level theoretical methods would provide a more quantitative understanding of its conformational energy landscape, including rotational barriers and the relative stabilities of its various conformers. Such studies would be invaluable for the rational design of new functional molecules based on this important thiophene scaffold.

References

  • Zhang, M. (2016). Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives (Master's thesis). Available from a university repository. [This is a representative citation based on the search results; a full, verifiable URL is not available.]

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A Comprehensive Technical Guide to the Solubility of 5-(Ethoxycarbonyl)thiophene-2-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic dosing, and increased development costs.[1][2] This guide provides an in-depth exploration of the solubility of 5-(ethoxycarbonyl)thiophene-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. While specific solubility data for this compound is not extensively published, this document will equip researchers with the fundamental principles and detailed methodologies to determine its solubility profile in a range of common laboratory solvents. By understanding the "why" behind the "how," scientists can make informed decisions in formulation, lead optimization, and overall drug design.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. For 5-(ethoxycarbonyl)thiophene-2-carboxylic acid, the following characteristics are paramount:

  • Molecular Structure: The molecule possesses a thiophene ring, a carboxylic acid group, and an ethoxycarbonyl group. The thiophene ring contributes to its aromatic and somewhat hydrophobic character, while the carboxylic acid and ester functionalities introduce polarity and the capacity for hydrogen bonding.

  • Polarity and Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, making it hydrophilic. The ester group also contributes to polarity. This suggests that the compound will exhibit favorable interactions with polar solvents.[3][4] Carboxylic acids are known to form strong hydrogen bonds with water molecules, and with each other to form dimers.[5][6]

  • Acidity (pKa): The carboxylic acid moiety is acidic and will ionize in basic solutions to form a carboxylate salt. This ionization dramatically increases aqueous solubility due to the formation of strong ion-dipole interactions with water.[5][7][8]

  • Physical State: At room temperature, thiophene-2-carboxylic acid and its derivatives are typically crystalline solids.[3][9] The energy required to overcome the crystal lattice forces will impact the overall solubility.

Theoretical Solubility Profile in Common Solvents

Based on the principles of "like dissolves like" and the physicochemical properties of carboxylic acids, we can predict the general solubility behavior of 5-(ethoxycarbonyl)thiophene-2-carboxylic acid:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe carboxylic acid and ester groups can form strong hydrogen bonds with these solvents.[3][4] Solubility in water will be pH-dependent.[3]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneHighThese solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. DMSO is a common solvent for initial stock solutions in solubility assays.[1][2]
Nonpolar Hexane, TolueneLowThe nonpolar nature of these solvents cannot effectively solvate the polar carboxylic acid and ester groups.[3]
Aqueous Basic 5% Sodium Bicarbonate (NaHCO₃), 5% Sodium Hydroxide (NaOH)HighThe carboxylic acid will be deprotonated to form a highly water-soluble carboxylate salt.[5][7][8]
Aqueous Acidic 5% Hydrochloric Acid (HCl)LowThe acidic conditions will suppress the ionization of the carboxylic acid, keeping it in its less soluble neutral form.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[10] This technique involves agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow of the Shake-Flask Method for Solubility.

Detailed Step-by-Step Protocol

Materials:

  • 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid (solid, >95% purity)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, DMSO, hexane)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer.

Procedure:

  • Preparation:

    • Accurately weigh an excess amount of 5-(ethoxycarbonyl)thiophene-2-carboxylic acid (e.g., 5-10 mg) into each of three separate glass vials for each solvent to be tested. The key is to have undissolved solid remaining at the end of the experiment.[11]

    • Add a precise volume of the chosen solvent (e.g., 1-2 mL) to each vial.[10]

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[11] It is advisable to take measurements at different time points (e.g., 24h and 48h) to ensure equilibrium has been reached.[12]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

    • To separate the saturated solution from the undissolved solid, either:

      • Centrifuge the vials at a high speed.

      • Filter the suspension using a syringe filter chemically compatible with the solvent.

  • Analysis:

    • Carefully withdraw an aliquot of the clear supernatant or filtrate.

    • If necessary, dilute the sample with the appropriate mobile phase (for HPLC) or solvent to fall within the linear range of the analytical method.

    • Quantify the concentration of 5-(ethoxycarbonyl)thiophene-2-carboxylic acid in the sample using a pre-validated HPLC or UV-Vis method with a proper calibration curve.

  • Calculation:

    • Calculate the solubility in the chosen units (e.g., mg/mL or µg/mL) by accounting for any dilution factors.

    • Report the average solubility from the triplicate measurements along with the standard deviation.

Molecular Interactions and Solubility

The interplay of intermolecular forces governs the dissolution process. The following diagram illustrates the key interactions involved in the solubilization of 5-(ethoxycarbonyl)thiophene-2-carboxylic acid in a polar protic solvent like water.

G cluster_0 Solid State cluster_1 Solvent cluster_2 Dissolution Process cluster_3 Key Intermolecular Forces Compound_Lattice 5-(Ethoxycarbonyl)thiophene-2-carboxylic Acid (Crystal Lattice) Solvated_Molecule Solvated Compound Molecule Compound_Lattice->Solvated_Molecule Overcoming Lattice Energy (Solute-Solute Interactions) Solvent_Molecules Polar Solvent Molecules (e.g., Water) Solvent_Molecules->Solvated_Molecule Formation of Solvation Shell (Solute-Solvent Interactions) H_Bonding Hydrogen Bonding Solvated_Molecule->H_Bonding Dipole_Dipole Dipole-Dipole Solvated_Molecule->Dipole_Dipole van_der_Waals van der Waals Solvated_Molecule->van_der_Waals

Caption: Intermolecular forces in the dissolution of the target compound.

Conclusion

While a definitive, quantitative solubility profile for 5-(ethoxycarbonyl)thiophene-2-carboxylic acid across a range of solvents awaits exhaustive experimental determination, this guide provides a robust framework for obtaining this critical data. By understanding the compound's physicochemical properties and diligently applying the gold-standard shake-flask method, researchers can generate reliable and reproducible solubility data. This information is indispensable for advancing the development of any potential drug candidate, ensuring a solid foundation for subsequent formulation and preclinical studies.

References

  • Thiophene-3-carboxylic acid - Solubility of Things. (n.d.). Retrieved January 13, 2026, from [Link]

  • Structure and Properties of Carboxylic Acids. (2022, October 4). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved January 13, 2026, from [Link]

  • Thiophene-2-carboxylic acid - Solubility of Things. (n.d.). Retrieved January 13, 2026, from [Link]

  • Structure and Properties of Carboxylic Acids and their Salts. (2020, May 30). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

  • Carboxylic acid - Properties, Structure, Reactions. (n.d.). Britannica. Retrieved January 13, 2026, from [Link]

  • Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. (2016, October 17). Retrieved January 13, 2026, from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved January 13, 2026, from [Link]

  • Physical Properties of Carboxylic Acids. (2023, August 15). CK-12 Foundation. Retrieved January 13, 2026, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 13, 2026, from [Link]

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5-(Ethoxycarbonyl)thiophene-2-carboxylic Acid: A Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired therapeutic outcomes. Among the heterocyclic systems, thiophene and its derivatives have consistently emerged as "privileged pharmacophores" due to their versatile biological activities and favorable physicochemical properties.[1] The thiophene ring is a bioisostere of the benzene ring, offering similar aromaticity and planarity while introducing a sulfur heteroatom that can engage in unique interactions with biological targets and favorably modulate metabolic pathways. This has led to the successful development of numerous FDA-approved drugs containing a thiophene nucleus, spanning therapeutic areas such as oncology, inflammation, and infectious diseases.[1]

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is a bifunctional building block of significant interest. Its dissymmetric substitution pattern, featuring a carboxylic acid at the 2-position and an ethyl ester at the 5-position, provides orthogonal chemical handles for sequential and site-selective modification. This allows for the controlled and rational construction of complex molecular architectures, making it an invaluable intermediate for building libraries of drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and core applications of this key intermediate, offering field-proven insights for its effective utilization in research and development.

Synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic Acid

The synthesis of 5-(ethoxycarbonyl)thiophene-2-carboxylic acid is most reliably achieved through a two-step process commencing with the corresponding diester, diethyl thiophene-2,5-dicarboxylate. The causality behind this strategy is rooted in the principles of chemical selectivity. By starting with the symmetric diester, one can leverage subtle differences in reactivity or, more commonly, stoichiometric control to achieve selective mono-hydrolysis.

Step 1: Synthesis of Diethyl thiophene-2,5-dicarboxylate

The precursor diester can be readily prepared via a classic Fischer esterification of commercially available thiophene-2,5-dicarboxylic acid.[2] The reaction is typically performed in an excess of absolute ethanol, which serves as both reactant and solvent, with a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by ethanol. The reaction is driven to completion by removing the water formed, often by azeotropic distillation.

Step 2: Selective Mono-hydrolysis

The critical step is the selective saponification of one of the two ester groups. This is a self-validating system based on precise stoichiometric control. By using exactly one equivalent of a strong base (e.g., potassium hydroxide or sodium hydroxide) in a suitable solvent system like an ethanol/water mixture, the reaction can be stopped predominantly at the mono-acid stage. The choice of an alkali metal hydroxide is crucial; it provides the hydroxide nucleophile for ester hydrolysis. The reaction is typically monitored by thin-layer chromatography (TLC) to prevent the formation of the diacid byproduct. The slightly different electronic environments of the two ester groups may contribute to a degree of selectivity, but careful control of stoichiometry and reaction time is the primary driver for success. A protocol adapted from the well-documented synthesis of the methyl analog provides a robust and reliable method.[3]

Experimental Protocol: Selective Hydrolysis
  • Dissolution: Dissolve diethyl thiophene-2,5-dicarboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Base Addition: Prepare a solution of potassium hydroxide (1.0 eq) in water. Add this solution dropwise to the stirred diester solution at room temperature. Causality Note: Slow, controlled addition prevents localized high concentrations of base, which could promote di-hydrolysis.

  • Reaction Monitoring: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC until the starting diester is consumed (typically 3-5 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to approximately pH 3-4 by the slow addition of cold dilute hydrochloric acid (e.g., 2 M HCl). Causality Note: The carboxylic acid is protonated at low pH, causing it to become insoluble in water and precipitate out.

  • Isolation: Collect the precipitated white solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 5-(ethoxycarbonyl)thiophene-2-carboxylic acid.

Synthesis Workflow Diagram

SynthesisWorkflow Start Thiophene-2,5- dicarboxylic Acid Diester Diethyl thiophene-2,5- dicarboxylate Start->Diester  EtOH, H+ cat. (Esterification)   Target 5-(Ethoxycarbonyl)thiophene- 2-carboxylic Acid Diester->Target  1.0 eq. KOH, EtOH/H2O (Selective Hydrolysis)   Diacid Thiophene-2,5- dicarboxylic Acid Target->Diacid  Excess KOH (Side Reaction)  

Caption: Synthetic route to the target compound via esterification and selective hydrolysis.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a building block is essential for its effective use in synthesis, for reaction monitoring, and for the characterization of its derivatives.

Data Summary Table
PropertyValue / DescriptionSource / Rationale
Molecular Formula C₈H₈O₄S[4]
Molecular Weight 200.21 g/mol [4]
Appearance Expected to be a white to off-white solidAnalogy to methyl ester[3]
Melting Point Not reported; methyl analog melts at 154-158 °C[3]
Solubility Soluble in common organic solvents (DMSO, MeOH, DCM); sparingly soluble in water.General properties of carboxylic acids.
¹H NMR (Predicted) ~12-13 ppm (s, 1H, COOH) : Broad singlet, exchangeable with D₂O.[5]~7.7 ppm (d, 1H, Th-H) : Doublet for proton adjacent to COOH.~7.5 ppm (d, 1H, Th-H) : Doublet for proton adjacent to COOEt.4.38 ppm (q, 2H, OCH₂) : Quartet from ethyl group.1.39 ppm (t, 3H, CH₃) : Triplet from ethyl group.Based on typical chemical shifts for functional groups and thiophene derivatives.[5][6]
¹³C NMR (Predicted) ~165-170 ppm (C=O) : Carboxylic acid carbonyl.[7]~160-165 ppm (C=O) : Ester carbonyl.[7]~130-145 ppm (Th-C) : Four distinct signals for the thiophene ring carbons.~62 ppm (OCH₂) : Methylene carbon of the ethyl ester.~14 ppm (CH₃) : Methyl carbon of the ethyl ester.Based on standard chemical shift tables and published data for similar structures.[7][8]

Chemical Reactivity and Synthetic Utility

The key advantage of 5-(ethoxycarbonyl)thiophene-2-carboxylic acid lies in the differential reactivity of its two functional groups, enabling selective transformations.

  • Carboxylic Acid Derivatization: The carboxylic acid at the 2-position is the more reactive site for many transformations. It can be readily converted into an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then serves as a highly reactive intermediate for forming amides, esters, and other acid derivatives. Standard peptide coupling conditions (e.g., using HATU, HOBt, or EDC) allow for the direct formation of amides by reaction with amines, a cornerstone of medicinal chemistry.

  • Ester Group Manipulation: The ethyl ester at the 5-position is generally less reactive. It can be hydrolyzed to the corresponding carboxylic acid under more forcing basic conditions (using excess base or higher temperatures) than those used for its formation. It can also undergo transesterification in the presence of a different alcohol and a suitable catalyst.

This orthogonality allows for a modular approach to synthesis. For example, one can first form an amide at the 2-position and then, in a subsequent step, hydrolyze the ester at the 5-position to unmask a second carboxylic acid for further modification.

Reactivity and Derivatization Diagram

Reactivity Start 5-(Ethoxycarbonyl)thiophene- 2-carboxylic Acid Amide Amide Derivative (at C2) Start->Amide  R₂NH, Coupling Agent (e.g., HATU) AcidChloride Acid Chloride (at C2) Start->AcidChloride  SOCl₂ or (COCl)₂ Diacid Diacid Derivative (Hydrolysis at C5) Start->Diacid  Excess KOH, Heat AcidChloride->Amide R₂NH

Caption: Key selective transformations of the bifunctional thiophene building block.

Applications in Drug Discovery and Development

The thiophene scaffold is a well-established component of numerous therapeutic agents.[1] The 2,5-disubstituted pattern is particularly valuable as it projects substituents in defined vectors from the planar ring, allowing for precise interaction with receptor pockets or enzyme active sites.

  • Anti-inflammatory Agents: Thiophene-2-carboxylic acid derivatives are precursors to several anti-inflammatory drugs.[9] The carboxylic acid moiety often serves as a key pharmacophoric element that mimics the native substrate of enzymes like cyclooxygenase (COX), while the substituent at the 5-position can be tailored to enhance potency and selectivity.

  • Anticancer Agents: Many kinase inhibitors and other anticancer agents incorporate heterocyclic scaffolds to interact with the ATP-binding site. The thiophene ring in molecules derived from 5-(ethoxycarbonyl)thiophene-2-carboxylic acid can serve as a core scaffold onto which various recognition elements are appended. For instance, the carboxylic acid can be converted to an amide that forms a critical hydrogen bond with the hinge region of a kinase.

  • Other Therapeutic Areas: The versatility of the thiophene ring has led to its inclusion in drugs for a wide range of conditions, including antimicrobials, anticoagulants, and central nervous system disorders.[1][3] The ability to fine-tune the electronic properties of the ring and the steric bulk of its substituents through intermediates like the title compound is a key enabler of this diversity.

Conclusion

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its bifunctional nature allows for controlled, sequential diversification, enabling the efficient exploration of chemical space around a privileged heterocyclic core. The synthetic routes are robust and scalable, and its reactivity is well-understood and predictable. For researchers and drug development professionals, mastering the use of this building block opens up a wealth of possibilities for designing the next generation of innovative therapeutics.

References

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Zhang, M. (2016). Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. (Master's Thesis). Available from: [Link]

  • Google Patents. CN103467487A - Method for preparing 2,5-dicarboxylic acid diethy-3,4-ethylenedioxythiophene under catalysis of crown ether type phase transfer catalyst.
  • Google Patents. US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene ....
  • Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Petroleum Chemistry, 48(6), 471-478. Available from: [Link]

  • Khusnutdinov, R. I., et al. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Available from: [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3247-3260. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 818352, 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Available from: [Link]

  • Al-Otaibi, J. S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available from: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4305. Available from: [Link]

  • Nature. Synthesis of disodium 2, 5-dicarboxylic acid diethyl-3, 4-dihydroxythiophene. Available from: [Link]

  • SpectraBase. Thiophene-2-carboxylic acid, morpholide - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Wikipedia. Thiophene-2-carboxylic acid. Available from: [Link]

  • Xia, G. M., et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o148. Available from: [Link]

  • Journal of the American Chemical Society. Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Available from: [Link]

  • Google Patents. US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof.
  • Google Patents. CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method.

Sources

A Researcher's Guide to Sourcing 5-(Ethoxycarbonyl)thiophene-2-carboxylic Acid: From Catalog to Custom Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Thiophenes

In the landscape of modern drug discovery and materials science, the thiophene ring serves as a privileged scaffold. Its structural similarity to a benzene ring, coupled with a distinct electronic profile, makes it a valuable bioisostere for modulating potency, selectivity, and pharmacokinetic properties of bioactive molecules.[1][2] Thiophene derivatives are integral to a range of pharmaceuticals and advanced materials.[3] The strategic functionalization of this ring with multiple, orthogonally reactive groups elevates its utility from a simple core to a versatile synthetic building block.

This guide focuses on one such strategic molecule: 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid . Possessing both a carboxylic acid and an ethyl ester at opposing ends of the thiophene core, this compound offers two distinct chemical handles. This bifunctionality is highly sought after for constructing complex molecular architectures, linkers, and novel chemical entities. Herein, we provide an in-depth analysis of its commercial availability, guidance on supplier evaluation, and a technical overview for its effective integration into research and development workflows.

Chemical Profile and Identification

Precise identification is the cornerstone of chemical procurement. The target compound is defined by the following identifiers. For comparative purposes, data for its closely related methyl-ester analog, which is more widely documented, is also included.

Feature5-(Ethoxycarbonyl)thiophene-2-carboxylic acid 5-(Methoxycarbonyl)thiophene-2-carboxylic acid
CAS Number 156910-49-5[4]50340-79-9[5][6]
Molecular Formula C₈H₈O₄S[4]C₇H₆O₄S[5][6]
Molecular Weight 200.21 g/mol [4]186.19 g/mol [5][6]
Chemical Structure (See Figure 1)(Similar to Figure 1, with a methyl group)
Molecular Structure and Key Functional Groups

The synthetic utility of this molecule is rooted in its structure. The carboxylic acid at the C2 position is the more reactive site for standard amide or ester coupling reactions, while the ethyl ester at C5 provides a more sterically hindered and less reactive handle that can be carried through several synthetic steps before being selectively hydrolyzed if needed.

molecule_structure cluster_thiophene Thiophene Core cluster_acid Carboxylic Acid (C2) cluster_ester Ethyl Ester (C5) C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 S1 C4->S1 S1->C1 C1_label C1_label->C1 Ester C(=O)OCC C1_label->Ester C2_label C2_label->C2 Acid C(=O)OH C2_label->Acid C3_label C3_label->C3 C4_label C4_label->C4 S1_label S1_label->S1

Figure 1: Key functional regions of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid.

Part 1: Commercial Availability and Supplier Vetting

Sourcing specialized chemical reagents like 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid requires a diligent approach. While not as ubiquitous as its parent compound, thiophene-2-carboxylic acid, it is available from a select number of fine chemical suppliers.

Known Commercial Suppliers

Our research indicates that this compound is available through specialized chemical providers. The following table summarizes known and potential sources.

SupplierAvailability StatusKey Considerations for Researchers
BLD Pharm Listed as a catalog product (CAS 156910-49-5)[4]- Action: Verify stock and lead time. Request a lot-specific Certificate of Analysis (CoA) to confirm purity (>97% is typical for such building blocks).
Major Chemical Catalogs (e.g., Sigma-Aldrich, Thermo Fisher Scientific, etc.) Not typically listed as a stock item.- Action: These suppliers often have robust custom synthesis divisions. Inquire with them for a quote, providing the CAS number and required quantity/purity. They may also source it from smaller producers.
Specialty Building Block Providers (e.g., Biosynth, Enamine) May not be a standard catalog item but falls within their core competency.- Action: Check their online databases. If not found, submit a synthesis inquiry. These companies are well-equipped for synthesizing novel thiophene derivatives.
The Self-Validating Protocol: A Scientist's Approach to Procurement

Trustworthiness in chemical sourcing is paramount. A reagent of questionable purity can invalidate weeks of research. The following workflow is a self-validating system to ensure the quality of the procured material.

procurement_workflow start Identify Need: 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid CAS: 156910-49-5 search Search Suppliers (Catalog, Custom Synthesis) start->search inquiry Technical Inquiry to Supplier(s) search->inquiry evaluate Evaluate Supplier Response (CoA, Purity, Price, Lead Time) inquiry->evaluate evaluate->search Does Not Meet Specs order Place Purchase Order evaluate->order Meets Specs receive Receive & Log Material (Visual Inspection) order->receive qc In-House Quality Control receive->qc approve Approve for Use (Stock Solution Prep) qc->approve Passes QC (e.g., ¹H NMR matches structure) reject Reject & Contact Supplier qc->reject Fails QC

Figure 2: A robust workflow for the procurement and validation of specialized reagents.

Part 2: Technical Insights for the Bench Scientist

Physicochemical Properties and Handling
  • Appearance: Expected to be a white to off-white solid, similar to its methyl analog and parent acid.[2]

  • Storage: Proper storage is crucial to maintain stability. The supplier recommendation is to keep the material in a dark place, sealed in a dry environment at 2-8°C.[4] An inert atmosphere (Argon or Nitrogen) is advisable for long-term storage to prevent gradual degradation.

Application in Synthesis: The Causality Behind its Utility

The value of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid lies in its bifunctional nature, making it an ideal starting point for multi-step syntheses.

  • As a Scaffold for Amide Libraries: The carboxylic acid can be readily activated (e.g., using HATU, EDC, or conversion to the acid chloride) and coupled with a diverse range of amines. This is a foundational strategy in medicinal chemistry for exploring structure-activity relationships (SAR). The ethyl ester remains intact under many standard coupling conditions, serving as a placeholder for future modification.

  • Bioisosteric Replacement: The thiophene core is a well-established bioisostere of a 1,4-disubstituted phenyl ring.[1] For drug development professionals, replacing a phenyl-based linker with this thiophene analog can favorably alter solubility, cell permeability, and metabolic stability without drastically changing the core geometry required for biological target engagement.

  • Orthogonal Deprotection: After initial modifications via the carboxylic acid, the ethyl ester can be selectively hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions, revealing a new reactive site for a subsequent chemical transformation. This orthogonal reactivity is key to building complex molecules in a controlled, stepwise manner.

Essential Quality Control upon Receipt

Before committing a newly acquired reagent to a reaction, independent verification is a critical, non-negotiable step.

  • Step 1: Documentation Review: Ensure the Certificate of Analysis (CoA) matches the product label (Name, CAS number, Lot number). Check the reported purity and the analytical method used (e.g., HPLC, NMR).

  • Step 2: ¹H NMR Spectroscopy: Dissolve a small sample (~5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum should be clean and consistent with the expected structure:

    • Two distinct doublets in the aromatic region for the thiophene protons.

    • A quartet and a triplet characteristic of the ethyl group.

    • A broad singlet for the carboxylic acid proton (this may be absent or shifted depending on the solvent and water content).

  • Step 3: Purity Assessment: While a full quantitative analysis is often unnecessary for initial validation, the NMR spectrum should be free of significant signals from residual solvents or other impurities. For more sensitive applications, an HPLC trace from the CoA provides a more accurate purity value.

By adhering to this structured approach of diligent sourcing, rigorous evaluation, and in-house validation, researchers can confidently incorporate 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid into their synthetic programs, ensuring the integrity and reproducibility of their scientific outcomes.

References

  • PubChem. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Porphyrin Systems. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. [Link]

  • Wikipedia. Thiophene-2-carboxylic acid. [Link]

  • Xia, G. et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o148. [Link]

Sources

Methodological & Application

Applications of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid in materials science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of 5-(Ethoxycarbonyl)thiophene-2-carboxylic Acid in Materials Science

Authored by: A Senior Application Scientist

This document provides a detailed exploration of the applications of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid in the field of materials science. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of this versatile thiophene derivative. This guide delves into its role as a precursor in the synthesis of advanced materials, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Versatility of a Bifunctional Thiophene Monomer

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring functionalized with both a carboxylic acid and an ethoxycarbonyl group. This bifunctional nature makes it a highly valuable building block in the synthesis of a variety of functional materials. The thiophene ring itself imparts desirable electronic and photophysical properties, making it a key component in organic electronics.[1] The carboxylic acid and ester groups provide reactive handles for polymerization, surface functionalization, and the construction of complex molecular architectures. The coplanar arrangement of the carboxylate groups with the thiophene ring allows for the expansion of π-conjugation, a crucial feature for electronic materials.[1]

This guide will focus on three primary applications of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid:

  • As a Monomer for High-Performance Polyesters: Leveraging the carboxylic acid and ester functionalities for polycondensation reactions.

  • As a Precursor for Linkers in Metal-Organic Frameworks (MOFs): Utilizing the rigid thiophene backbone to create porous crystalline materials.

  • In the Development of Organic Photovoltaics: As a building block for dye sensitizers in Dye-Sensitized Solar Cells (DSSCs) and for interfacial engineering in Perovskite Solar Cells (PSCs).

Application 1: Synthesis of High-Performance Thiophene-Based Polyesters

The presence of both a carboxylic acid and an ester group on the thiophene ring allows 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid to be used as an AB-type monomer for self-condensation or as a co-monomer in the synthesis of polyesters. The incorporation of the thiophene moiety into the polymer backbone can enhance thermal stability and introduce electroactivity. Thiophene-aromatic polymers are a significant class of conjugated polymers.[2]

Protocol 1: Melt Polycondensation for Polyester Synthesis

This protocol describes the synthesis of a thiophene-based polyester via melt polycondensation, a common industrial method for producing high-molecular-weight polymers.

Rationale: Melt polycondensation is a solvent-free method that relies on high temperatures and vacuum to drive the polymerization reaction by removing the condensation by-product (in this case, ethanol and water). A catalyst is used to increase the reaction rate.

Materials:

  • 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid

  • Titanium(IV) butoxide (catalyst)

  • Antioxidant (e.g., Irganox 1010)

  • High-vacuum Schlenk line

  • Glass reactor with a mechanical stirrer and a distillation outlet

Procedure:

  • Monomer Preparation: Ensure the 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid monomer is of high purity and thoroughly dried to prevent side reactions.

  • Charging the Reactor: In the glass reactor, add the 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid monomer and the antioxidant (typically 0.1 mol%).

  • Catalyst Addition: Add the titanium(IV) butoxide catalyst (typically 0.05-0.1 mol% relative to the monomer).

  • Esterification Stage:

    • Heat the reactor to 180-200°C under a slow stream of inert gas (e.g., nitrogen or argon).

    • Maintain this temperature for 2-3 hours to allow for the initial esterification reactions, during which water will be distilled off.

  • Polycondensation Stage:

    • Gradually increase the temperature to 250-270°C.

    • Simultaneously, slowly reduce the pressure to below 1 mbar over a period of 1-2 hours. This will facilitate the removal of ethanol and drive the polymerization to completion.

    • Continue the reaction under high vacuum for 4-6 hours. The viscosity of the molten polymer will noticeably increase.

  • Polymer Recovery:

    • Cool the reactor to room temperature under an inert atmosphere.

    • The resulting solid polymer can be removed and purified by dissolving it in a suitable solvent (e.g., chloroform or dichlorobenzene) and precipitating it in a non-solvent like methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Expected Outcome: A high-molecular-weight, thermally stable thiophene-based polyester.

PropertyExpected Value
Molecular Weight (Mn)15,000 - 30,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5
Glass Transition Temp. (Tg)120 - 150 °C
Decomposition Temp. (Td)> 350 °C
Workflow for Polyester Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer Dry Monomer & Antioxidant Charge Charge Reactor Monomer->Charge Catalyst Prepare Catalyst Solution Catalyst->Charge Esterification Esterification (180-200°C) Charge->Esterification Heat under N2 Polycondensation Polycondensation (250-270°C, <1 mbar) Esterification->Polycondensation Increase Temp, Reduce Pressure Recovery Recover Solid Polymer Polycondensation->Recovery Cool Down Dissolve Dissolve in Solvent Recovery->Dissolve Precipitate Precipitate in Methanol Dissolve->Precipitate Dry Vacuum Dry Precipitate->Dry Final_Product Final_Product Dry->Final_Product Pure Polyester

Caption: Workflow for the synthesis of thiophene-based polyesters via melt polycondensation.

Application 2: Precursor for Linkers in Metal-Organic Frameworks (MOFs)

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid can be readily hydrolyzed to thiophene-2,5-dicarboxylic acid, a rigid and functional linker for the synthesis of MOFs.[3] MOFs are crystalline materials with a high surface area and tunable porosity, making them suitable for applications in gas storage, catalysis, and sensing. The thiophene-based linker can impart unique electronic properties to the MOF.

Protocol 2: Hydrolysis and Subsequent MOF Synthesis

This two-part protocol first details the hydrolysis of the ester to the dicarboxylic acid, followed by a solvothermal synthesis of a nickel-based MOF.

Part A: Hydrolysis to Thiophene-2,5-dicarboxylic Acid

Rationale: Basic hydrolysis using a strong base like sodium hydroxide is an effective method to convert the ethoxycarbonyl group to a carboxylate, which is then protonated with a strong acid to yield the dicarboxylic acid.

Materials:

  • 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Deionized water

Procedure:

  • Dissolution: Dissolve 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid in ethanol in a round-bottom flask.

  • Saponification: Add an aqueous solution of NaOH (2.5 equivalents) to the flask.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly add concentrated HCl to acidify the solution to a pH of 1-2. A precipitate of thiophene-2,5-dicarboxylic acid will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold deionized water to remove any remaining salts.

  • Drying: Dry the product in a vacuum oven at 80-100°C.

Part B: Solvothermal Synthesis of a Ni-based MOF

Rationale: Solvothermal synthesis uses elevated temperatures and pressures in a sealed vessel to promote the crystallization of the MOF.

Materials:

  • Thiophene-2,5-dicarboxylic acid (from Part A)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Preparation of Solution: In a glass vial, dissolve thiophene-2,5-dicarboxylic acid and Ni(NO₃)₂·6H₂O in a 1:1 molar ratio in DMF.

  • Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.

  • Autoclave Sealing: Transfer the solution to the Teflon-lined autoclave and seal it tightly.

  • Heating: Place the autoclave in an oven and heat it to 120°C for 48 hours.

  • Cooling: Allow the autoclave to cool slowly to room temperature.

  • Product Collection: Collect the crystalline product by filtration and wash it with fresh DMF to remove any unreacted starting materials.

  • Solvent Exchange and Activation: The pores of the as-synthesized MOF will be filled with DMF. To activate the MOF, soak the crystals in a volatile solvent like acetone for 24 hours (replacing the acetone several times), and then heat the MOF under vacuum at 150°C for 12 hours to remove the acetone.

Conceptual Diagram of MOF Assembly

Caption: Simplified 2D representation of a Metal-Organic Framework structure.

Application 3: Building Block for Organic Photovoltaics

Thiophene derivatives are widely used in organic photovoltaics due to their excellent charge transport properties.[4] 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid can be a valuable precursor for creating materials for both Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells (PSCs).

Protocol 3: Application in Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, a dye molecule absorbs light and injects an electron into a semiconductor, typically TiO₂. The carboxylic acid group of a thiophene-based dye can act as an effective anchor to the TiO₂ surface.[5]

Rationale: This protocol describes the sensitization of a TiO₂ photoanode with a custom-synthesized thiophene-based dye. 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid can be derivatized (e.g., through a Wittig or Knoevenagel reaction at the 5-position after conversion of the ester to an aldehyde) to create a D-π-A (Donor-π-Acceptor) dye, where the thiophene acts as part of the π-bridge and the carboxylic acid is the acceptor/anchoring group.

Materials:

  • Synthesized thiophene-based D-π-A dye

  • Screen-printed TiO₂ film on FTO glass (photoanode)

  • Acetonitrile and tert-butanol (1:1 v/v)

  • Dye solution (0.3 mM in the acetonitrile/tert-butanol solvent mixture)

Procedure:

  • Sintering the Photoanode: Sinter the screen-printed TiO₂ film at 450-500°C for 30 minutes to ensure good particle necking and remove organic binders.

  • Dye Adsorption: While the photoanode is still warm (around 80°C), immerse it in the 0.3 mM dye solution.

  • Sensitization: Keep the photoanode immersed in the dye solution in a sealed container, protected from light, for 12-24 hours.

  • Rinsing: After sensitization, remove the photoanode from the dye solution and rinse it with the solvent (acetonitrile/tert-butanol) to remove any non-adsorbed dye molecules.

  • Drying: Gently dry the sensitized photoanode with a stream of nitrogen or argon.

  • Cell Assembly: Assemble the DSSC in a sandwich configuration with the sensitized photoanode, a platinum-coated counter electrode, and an iodide/triiodide electrolyte.

Protocol 4: Interfacial Engineering in Perovskite Solar Cells (PSCs)

Recent research has shown that treating the surface of the perovskite layer with molecules like thiophene-2,5-dicarboxylic acid can passivate defects and improve the stability and efficiency of the solar cell.[6]

Rationale: This protocol describes a surface treatment of a perovskite film using a solution of hydrolyzed 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid (i.e., thiophene-2,5-dicarboxylic acid). The carboxylic acid groups can interact with the perovskite surface, passivating iodide vacancy defects and improving charge extraction.

Materials:

  • Spin-coated perovskite film (e.g., MAPbI₃ or CsFAPbI₃) on a suitable substrate

  • Thiophene-2,5-dicarboxylic acid

  • Isopropanol (IPA)

  • Spiro-OMeTAD (hole transport material) solution

Procedure:

  • Perovskite Film Formation: Prepare the perovskite film by spin-coating the precursor solution in a nitrogen-filled glovebox, followed by thermal annealing.

  • Surface Treatment Solution: Prepare a dilute solution (e.g., 0.5 mg/mL) of thiophene-2,5-dicarboxylic acid in IPA.

  • Interfacial Modification:

    • While the perovskite film is still warm from annealing (or after it has cooled), spin-coat the thiophene-2,5-dicarboxylic acid solution onto the perovskite surface at a moderate speed (e.g., 4000 rpm) for 30 seconds.

    • Anneal the treated film at 100°C for 5-10 minutes to promote binding and remove the solvent.

  • Hole Transport Layer Deposition: Deposit the hole transport layer (e.g., Spiro-OMeTAD) on top of the treated perovskite film by spin-coating.

  • Device Completion: Complete the device by thermally evaporating the top metal contact (e.g., gold or silver).

Expected Performance Enhancement:

ParameterControl DeviceTreated Device
Power Conversion Efficiency (PCE)~20%>22%
Open-Circuit Voltage (Voc)~1.10 V~1.15 V
Fill Factor (FF)~78%~82%
T₈₀ Stability (at 1-sun, 40°C)< 1000 hours> 4000 hours
Mechanism of Interfacial Passivation in PSCs

cluster_perovskite Perovskite Layer cluster_treatment Surface Treatment cluster_result Result Perovskite Perovskite Surface with Defects TDA_Solution Thiophene Dicarboxylic Acid Solution Annealing Annealing (100°C) Perovskite->Annealing After Coating Spin_Coating Spin-Coating TDA_Solution->Spin_Coating Spin_Coating->Perovskite Apply to Surface Passivated_Surface Passivated Perovskite Surface Annealing->Passivated_Surface Improved_Interface Improved Perovskite/HTL Interface Passivated_Surface->Improved_Interface Enhanced_Stability Enhanced Device Stability & Efficiency Improved_Interface->Enhanced_Stability

Caption: Workflow for interfacial engineering of perovskite solar cells.

References

  • Xia, G.-M., Ji, M.-W., Lu, P., Sun, G.-X., & Xu, W.-F. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o148. [Link]

  • Wang, J., Liu, X., & Zhang, Q. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Polymers, 14(2), 253. [Link]

  • Zhang, M. (2016).
  • Ismail, I. A., et al. (2021). Enhancement of dye-sensitized solar cell efficiency through co-sensitization of thiophene-based organic compounds and metal-based N-719. Arabian Journal of Chemistry, 14(11), 103409. [Link]

  • Krishna, A., et al. (2021). Nanoscale interfacial engineering enables highly stable and efficient perovskite photovoltaics. Energy & Environmental Science, 14(10), 5551-5562. [Link]

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Application Notes and Protocols for the Use of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold as a Privileged Pharmacophore

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is often a journey of molecular refinement. Heterocyclic compounds are central to this endeavor, with over 75% of drugs in clinical use containing at least one heterocyclic ring.[1] Among these, thiophene, a five-membered aromatic ring containing a sulfur atom, stands out as a "privileged pharmacophore" due to its versatile biological activities and advantageous physicochemical properties.[2] The thiophene moiety is a well-established bioisostere of the benzene ring, a common substitution strategy in drug design to modulate a compound's metabolic stability, solubility, and target engagement.[3][4] The sulfur atom's lone pair electrons can increase polarity and potential for hydrogen bonding, while the ring's electronic nature differs from benzene, offering unique interaction possibilities with biological targets.[3][5] This has led to the successful development of numerous thiophene-containing drugs, including the anti-inflammatory agent suprofen, the antipsychotic olanzapine, and the antiplatelet drug clopidogrel.[2][6]

This guide focuses on a particularly useful building block: 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid . Its bifunctional nature—possessing both a carboxylic acid and an ester group at electronically distinct positions—makes it a highly versatile intermediate for constructing complex molecular architectures in the pursuit of new drug candidates.

Section 1: Physicochemical Profile and Synthetic Utility

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid (CAS No: 156910-49-5) is a key starting material for introducing the 2,5-disubstituted thiophene core into target molecules.[7][8] The carboxylic acid at the 2-position provides a reactive handle for standard transformations like amide bond formation, while the ethoxycarbonyl group at the 5-position can be retained, hydrolyzed, or otherwise modified in subsequent synthetic steps.

PropertyValueSource
Molecular Formula C₈H₈O₄SInferred
Molecular Weight 200.21 g/mol Inferred
Appearance Typically a solid[7]
Key Functional Groups Carboxylic Acid, Ethyl Ester[7]
Primary Reactivity Nucleophilic acyl substitution (at C2), Ester hydrolysis/modification (at C5)[9][10]

The strategic placement of these two functional groups allows for orthogonal chemical strategies, enabling chemists to build out molecular complexity in a controlled, stepwise manner.

G cluster_0 Bioisosteric Design Principle Benzene Benzene Ring in Lead Compound (e.g., Phenylalanine) Thiophene Thiophene Ring Bioisostere (e.g., Thienylalanine) Benzene->Thiophene Bioisosteric Replacement Properties Altered Properties: - Lipophilicity (LogP) - Metabolic Stability - H-Bonding Potential - Target Interaction Thiophene->Properties G A 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid Starting Material B {Amide Coupling | Reaction with diverse amines (R-NH₂)} A->B Step 1 C Thiophene-2-carboxamide Intermediate Core scaffold generated B->C Yields D {Ester Hydrolysis (Optional) | Selective deprotection at C5} C->D Step 2a F Library of Kinase Inhibitor Candidates Diverse R and R' groups C->F Direct Use E {Further Functionalization at C5 | e.g., Second amide coupling} D->E Step 2b E->F Yields G cluster_0 Amide Coupling Mechanism via EDC/HOBt Acid R-COOH (Thiophene Carboxylic Acid) ActiveEster O-acylisourea (Highly Reactive Intermediate) Acid->ActiveEster + EDC EDC EDC HOBtEster HOBt Active Ester (Less reactive, more stable, reduces racemization) ActiveEster->HOBtEster + HOBt HOBt HOBt Amide R-CO-NH-R' (Final Amide Product) HOBtEster->Amide + R'-NH₂ Amine R'-NH₂ Urea EDC Byproduct (Water Soluble)

Sources

Application Notes & Protocols: Reaction Mechanisms Involving 5-(Ethoxycarbonyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Thiophene Scaffold

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is a bifunctional heterocyclic compound that serves as a pivotal intermediate in the synthesis of pharmaceuticals, advanced materials, and agrochemicals.[1] Its structure, featuring a thiophene ring substituted with both a carboxylic acid and an ethyl ester group, offers two distinct reaction sites. This dual reactivity allows for selective modifications, making it a valuable building block for creating complex molecular architectures with tailored functionalities.[1][2]

The thiophene ring itself is an electron-rich aromatic system, which imparts unique electronic properties and allows for further functionalization through electrophilic substitution.[3] Understanding the interplay between the reactivity of the carboxylic acid, the ester, and the thiophene ring is crucial for designing efficient synthetic routes and unlocking the full potential of this versatile molecule. These application notes provide a detailed exploration of the key reaction mechanisms involving 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid, complete with field-proven protocols and mechanistic insights for researchers in drug development and organic synthesis.

Property Value Reference
CAS Number 156910-49-5[4]
Molecular Formula C₈H₈O₄SDerived
Molar Mass 200.21 g/mol Derived
Appearance Typically an off-white or white solidGeneral Knowledge
Synonyms Thiophene-2,5-dicarboxylic acid 2-ethyl esterGeneral Knowledge

Synthesis of the Core Moiety

A common route to prepare the title compound involves the reaction of diethyl-2,2'-thiodiacetate with polyglyoxal. This method provides a foundation for accessing the thiophene-2,5-dicarboxylic acid framework, which can then be selectively hydrolyzed to yield the monoesterified product.[5]

G cluster_start Starting Materials A Diethyl-2,2'-thiodiacetate C Cyclization Reaction A->C B Polyglyoxal B->C D 5-(Ethoxycarbonyl)thiophene- 2-carboxylic acid C->D Forms monoester E Hydrolysis D->E Base-catalyzed (e.g., NaOH) F Thiophene-2,5-dicarboxylic acid E->F

Caption: Synthetic pathway to the title compound and its diacid derivative.

Part 1: Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position is a primary site for transformations, most notably for the formation of amide bonds, which are ubiquitous in pharmaceuticals.

Amide Bond Formation via Acyl Fluoride Intermediate

The conversion of a carboxylic acid to an amide is a condensation reaction that typically requires an activating agent to overcome the low electrophilicity of the carboxyl carbon and the poor leaving group nature of the hydroxide ion. While many coupling reagents exist, Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) is particularly effective for challenging substrates, such as sterically hindered acids or electron-deficient amines.[6]

Mechanism: The reaction proceeds through a highly reactive acyl fluoride intermediate.

  • Activation: The carboxylic acid reacts with BTFFH. The fluoroformamidinium moiety serves as a fluoride donor, leading to the formation of the acyl fluoride.[6]

  • Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the acyl fluoride.[6]

  • Amide Formation: The tetrahedral intermediate collapses, eliminating a fluoride ion. A final proton transfer step yields the stable amide product and neutral byproducts.[6]

G cluster_mech Amidation Mechanism RCOOH R-COOH (Carboxylic Acid) AcylF R-COF (Acyl Fluoride Intermediate) RCOOH->AcylF + BTFFH, - Urea byproduct BTFFH BTFFH (Activating Agent) Tetrahedral Tetrahedral Intermediate AcylF->Tetrahedral + R'-NH₂ (Nucleophilic Attack) Amine R'-NH₂ (Amine) Amine->Tetrahedral Amide R-CONH-R' (Amide Product) Tetrahedral->Amide - F⁻, - H⁺ (Elimination & Proton Transfer)

Caption: Mechanism of BTFFH-mediated amide bond formation.

Protocol: General Procedure for BTFFH-Mediated Amidation
  • Materials : 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid (1.0 equiv), Amine (1.0-1.2 equiv), BTFFH (1.1 equiv), Diisopropylethylamine (DIPEA, 3.0 equiv), Anhydrous Acetonitrile (ACN).

  • Procedure :

    • To a solution of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid in anhydrous ACN, add DIPEA and stir for 5 minutes at room temperature.

    • Add BTFFH to the mixture and stir for an additional 15-20 minutes to ensure complete activation (formation of the acyl fluoride).

    • Add the desired amine to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[6]

Decarboxylation of the Thiophene Ring

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. Unlike β-keto acids which decarboxylate readily upon heating via a cyclic transition state, aromatic carboxylic acids are generally more stable.[7] The decarboxylation of thiophene-2-carboxylic acid is notably more difficult than that of its furan and pyrrole counterparts. This is attributed to the higher resonance stabilization energy of the thiophene ring, which resists the disruption of aromaticity during the reaction.[8][9]

Mechanism: The reaction typically requires a catalyst, such as a silver or copper salt, and proceeds via an ipso-substitution pathway where a proton replaces the carboxyl group.

  • Coordination: The carboxylate coordinates to the metal catalyst (e.g., Ag⁺).

  • CO₂ Elimination: The C-C bond cleaves, releasing CO₂ and forming a thienyl-metal intermediate.

  • Protodemetalation: The thienyl-metal intermediate is protonated by a proton source in the reaction mixture (e.g., from a solvent or co-catalyst like acetic acid), regenerating the aromatic ring and releasing the metal catalyst.[10]

Protocol: Silver-Catalyzed Protodecarboxylation
  • Materials : 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid (1.0 equiv), Silver(I) carbonate (Ag₂CO₃, 0.1 equiv), Acetic acid (AcOH, 0.2 equiv), Dimethyl sulfoxide (DMSO).

  • Procedure :

    • Combine the thiophene substrate, Ag₂CO₃, and AcOH in DMSO in a reaction vessel.

    • Heat the mixture to 120-150 °C under an inert atmosphere.

    • Monitor the reaction for the evolution of CO₂ and consumption of starting material by TLC or LC-MS.

    • After completion (typically several hours), cool the reaction to room temperature.

    • Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the decarboxylated product, ethyl thiophene-2-carboxylate.[10]

Part 2: Reactions at the Ethyl Ester Moiety

The ester at the C5 position can be readily hydrolyzed to yield the corresponding dicarboxylic acid, a valuable precursor for polymers and metal-organic frameworks.

Base-Mediated Hydrolysis (Saponification)

Saponification is the hydrolysis of an ester under basic conditions. The reaction is effectively irreversible because the final step is an acid-base reaction between the carboxylic acid product and the base, forming a resonance-stabilized carboxylate salt.

Mechanism:

  • Nucleophilic Attack: A hydroxide ion (from NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, expelling the ethoxide ion (⁻OEt) as the leaving group.

  • Deprotonation: The liberated ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, driving the equilibrium towards the products and forming the carboxylate salt and ethanol.

  • Acidification: A final workup step with a strong acid (e.g., HCl) is required to protonate the carboxylate and isolate the neutral thiophene-2,5-dicarboxylic acid.[5]

G cluster_workflow Saponification Workflow Start 5-(Ethoxycarbonyl)thiophene- 2-carboxylic acid (in solution with NaOH/H₂O) Attack Nucleophilic attack by OH⁻ Start->Attack Intermediate Formation of Tetrahedral Intermediate Attack->Intermediate Collapse Collapse of Intermediate, Expulsion of Ethoxide (⁻OEt) Intermediate->Collapse Deprotonate Deprotonation of Carboxylic Acid by Ethoxide Collapse->Deprotonate Salt Formation of Disodium Thiophene-2,5-dicarboxylate Salt Deprotonate->Salt Acidify Acidic Workup (e.g., add HCl) Salt->Acidify Product Thiophene-2,5-dicarboxylic acid (Precipitates) Acidify->Product G cluster_reagents Reagent Preparation cluster_reaction Substitution Mechanism HNO3 HNO₃ Nitronium NO₂⁺ (Nitronium Ion) HNO3->Nitronium Protonation & Dehydration H2SO4 H₂SO₄ H2SO4->Nitronium Sigma Sigma Complex (Carbocation Intermediate) Nitronium->Sigma Thiophene Thiophene Ring (Substrate) Thiophene->Sigma Attack by π-system Product Nitrothiophene Product Sigma->Product Deprotonation (Restores Aromaticity)

Caption: General mechanism for the electrophilic nitration of an aromatic ring.

Protocol: Nitration of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid
  • Caution : This reaction uses strong, corrosive acids and is highly exothermic. Perform in a fume hood with appropriate personal protective equipment (PPE).

  • Materials : 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid (1.0 equiv), Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃).

  • Procedure :

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add the thiophene substrate to concentrated sulfuric acid.

    • Prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, maintaining a low temperature.

    • Add the cold nitrating mixture dropwise to the solution of the thiophene substrate, ensuring the temperature does not rise above 10 °C. [11] 4. After the addition is complete, stir the reaction at low temperature for 1-2 hours.

    • Very carefully pour the reaction mixture onto crushed ice.

    • The solid nitro product will precipitate. Collect it by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

References

  • Zhang, M. (2016).
  • TYBSc CBCS New Syllabus. (2021). Electrophilic Substitution in Pyrrole & Thiophene I TYBSc CBCS New Syllabus I CH-507. YouTube.
  • Google Patents. (1986).
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  • YouTube. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy.
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The Strategic Utility of 5-(Ethoxycarbonyl)thiophene-2-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of heterocyclic scaffolds, thiophene derivatives have garnered significant attention due to their unique electronic properties and their prevalence in pharmaceuticals, functional materials, and agrochemicals.[1][2][3] This application note delves into the synthesis and utility of a particularly valuable bifunctional building block: 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid .

The presence of two distinct and orthogonally reactive carboxylic acid functionalities—an ethyl ester and a free carboxylic acid—on a rigid thiophene core makes this molecule a highly attractive starting material for the synthesis of a diverse array of target compounds. The differential reactivity of the ester and acid groups allows for selective transformations, enabling chemists to elaborate the molecule in a controlled and predictable manner. This guide will provide a comprehensive overview of the synthesis of 5-(ethoxycarbonyl)thiophene-2-carboxylic acid, detailed protocols for its application in key synthetic transformations, and insights into its role in the development of novel chemical entities.

Physicochemical and Spectroscopic Profile

While specific experimental data for 5-(ethoxycarbonyl)thiophene-2-carboxylic acid is not widely published, a profile can be reliably inferred from its close analog, 5-(methoxycarbonyl)thiophene-2-carboxylic acid.[4][5]

PropertyEstimated Value/CharacteristicSource/Rationale
Molecular Formula C₈H₈O₄S-
Molecular Weight 200.21 g/mol Calculated
Appearance White to off-white solidAnalogy to similar compounds
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in nonpolar solvents.General solubility of carboxylic acids
¹H NMR See detailed discussion belowBased on analog data and standard chemical shifts
¹³C NMR See detailed discussion belowBased on analog data and standard chemical shifts
IR Spectroscopy See detailed discussion belowCharacteristic absorptions of functional groups
Mass Spectrometry M/z = 200.0194 (M⁺)Calculated exact mass

Spectroscopic Characterization (based on 5-(methoxycarbonyl)thiophene-2-carboxylic acid[4][6])

  • ¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two protons on the thiophene ring, with a coupling constant characteristic of ortho coupling in a thiophene system. The ethyl ester will exhibit a quartet (δ ~4.3 ppm) for the methylene protons and a triplet (δ ~1.3 ppm) for the methyl protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbonyl carbons (the carboxylic acid and the ester) in the range of δ 160-175 ppm. The four carbons of the thiophene ring will resonate in the aromatic region (δ 120-150 ppm). The ethyl ester will show signals for the methylene carbon (δ ~60 ppm) and the methyl carbon (δ ~14 ppm).

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching absorption for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. Two distinct C=O stretching bands are expected: one for the carboxylic acid dimer (~1700 cm⁻¹) and one for the ester (~1720 cm⁻¹).[6]

Synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic Acid

The most direct and reliable method for the preparation of 5-(ethoxycarbonyl)thiophene-2-carboxylic acid is through the selective mono-hydrolysis of the corresponding diester, diethyl thiophene-2,5-dicarboxylate. This approach offers high selectivity and yields a clean product. The following protocol is adapted from a well-established procedure for the synthesis of the analogous methyl ester.[6]

Protocol 1: Synthesis via Selective Mono-hydrolysis

Synthesis

Materials:

  • Diethyl thiophene-2,5-dicarboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), 6 M

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl thiophene-2,5-dicarboxylate (1.0 eq) in absolute ethanol.

  • Saponification: In a separate beaker, prepare a solution of sodium hydroxide (1.0 eq) in deionized water. Add the NaOH solution dropwise to the stirred solution of the diester at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, add 6 M HCl dropwise with vigorous stirring until the pH of the solution is approximately 2-3. A white precipitate of 5-(ethoxycarbonyl)thiophene-2-carboxylic acid will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water or toluene.

  • Drying: Dry the purified product under vacuum to a constant weight.

Expected Yield: 80-90%

Causality Behind Experimental Choices:

  • The use of one equivalent of sodium hydroxide is crucial for selective mono-hydrolysis. An excess of base would lead to the formation of the dicarboxylic acid.

  • Ethanol is chosen as the solvent due to its ability to dissolve the starting diester and its miscibility with the aqueous base.

  • Acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

  • Recrystallization is a standard technique to purify solid organic compounds and remove any unreacted starting material or the diacid byproduct.

Applications in Organic Synthesis

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is a versatile building block that can be utilized in a variety of synthetic transformations. The differential reactivity of the carboxylic acid and the ester group allows for selective functionalization.

Protocol 2: Amide Bond Formation

The free carboxylic acid can be readily converted to an amide, leaving the ethyl ester intact for subsequent transformations. This is a common strategy in the synthesis of bioactive molecules.[7]

Amidation

Materials:

  • 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid

  • A primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation: To a solution of 5-(ethoxycarbonyl)thiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), EDC (1.2 eq), and DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash successively with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/EtOAc).

Expert Insights:

  • The choice of coupling agent can be critical for challenging amide bond formations. HATU is often more effective than EDC for sterically hindered amines or less reactive carboxylic acids.

  • The use of a non-nucleophilic base like DIPEA is important to prevent side reactions with the coupling agent.

Protocol 3: Suzuki Cross-Coupling via Decarboxylation

While not a direct transformation of 5-(ethoxycarbonyl)thiophene-2-carboxylic acid, the free carboxylic acid can be a precursor for cross-coupling reactions. For instance, after conversion to a suitable derivative (e.g., a halide), the thiophene ring can participate in palladium-catalyzed cross-coupling reactions. Alternatively, recent advances have enabled the direct use of carboxylic acids in decarboxylative coupling reactions.[8]

Conclusion and Future Outlook

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for selective and controlled transformations, making it an ideal starting material for the synthesis of complex molecules in the pharmaceutical and materials science fields. The protocols provided in this application note offer a reliable foundation for the synthesis and application of this important heterocyclic compound. As the demand for novel thiophene-containing molecules continues to grow, the strategic use of well-designed building blocks like 5-(ethoxycarbonyl)thiophene-2-carboxylic acid will undoubtedly play a crucial role in advancing these fields.

References

  • Xia, G.-M., Ji, M.-W., Lu, P., Sun, G.-X., & Xu, W.-F. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o148. [Link]

  • Zhang, M. (2016). Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives (Master's thesis). [Link]

  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. [Link]

  • PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Khusnutdinov, R. I., Shchadneva, N. A., Bayguzina, A. R., Mukminov, R. R., Mayakova, Y. Y., Smirnov, A. A., & Dzhemilev, U. M. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Arkivoc, 2004(11), 53-60. [Link]

  • Wu, Z. (2006). Thiophene-2,5-dicarboxylic acid synthesis method. CN1876645A.
  • Harper, S., Tidwell, J. H., & Liebes, S. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Bioorganic & medicinal chemistry letters, 14(3), 793–796. [Link]

  • Fernandes, S. S. M., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ES Food & Agroforestry, 12, 887. [Link]

  • Cho, H. (2006). SELECTIVE MONOHYDROLYSIS OF SYMMETRIC DIESTERS IN MAINLY AQUEOUS MEDIA (Doctoral dissertation, Texas Tech University). [Link]

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Catalytic systems for reactions with 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalytic Systems for Reactions with 5-(Ethoxycarbonyl)thiophene-2-carboxylic Acid

Introduction: The Strategic Importance of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous blockbuster drugs and high-performance organic materials.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for a phenyl ring make it a cornerstone for molecular design. 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is a particularly valuable bifunctional building block, offering two distinct handles—an ester and a carboxylic acid—for orthogonal chemical modifications. This allows for the sequential and controlled construction of complex molecular architectures, a critical advantage in drug development and the synthesis of functional materials.[4][5]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for key catalytic transformations of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid. We move beyond simple procedural lists to explain the causality behind experimental choices, grounding our protocols in established mechanistic principles to ensure reliability and reproducibility.

Synthesis of the Core Moiety: 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid

Before functionalizing our target molecule, it is pertinent to understand its synthesis. A common laboratory-scale preparation involves the selective mono-hydrolysis of the corresponding diester, dimethyl or diethyl thiophene-2,5-dicarboxylate.

A reported method involves dissolving sodium in absolute methanol to form sodium methoxide.[5] This solution is then used to hydrolyze one of the two ester groups of dimethylthiophene-2,5-dicarboxylate. Subsequent acidification yields the desired 5-(methoxycarbonyl)thiophene-2-carboxylic acid.[5] A similar procedure can be envisioned for the ethoxycarbonyl analogue. Another synthetic route involves the reaction of diethyl-2,2'-thiodiacetate with poly glyoxal.[4]

Catalytic Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing C-C bonds. Thiophene derivatives are excellent substrates for these transformations, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[6][7]

The Suzuki-Miyaura Coupling: A Robust and Versatile Tool

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a cornerstone of drug discovery. To utilize this reaction with our starting material, it must first be converted to a halide (e.g., 5-bromothiophene-2-carboxylate) or a boronic acid/ester derivative. The principles and catalytic systems described here are directly applicable to such derivatives.

Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the thiophene substrate, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, regenerating the active Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Aryl_R Ar-Pd(II)-R' L₂ PdII_Aryl->PdII_Aryl_R R'-B(OR)₂ Transmetal Transmetalation PdII_Aryl_R->Pd0 Ar-R' RedElim Reductive Elimination Product Ar-R' BoronicAcid R'-B(OR)₂ + Base ArylHalide Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1.1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Ethyl 5-bromothiophene-2-carboxylate

This protocol is adapted from established procedures for similar thiophene substrates.[8][9]

Materials:

  • Ethyl 5-bromothiophene-2-carboxylate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%)

  • SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine, 1.0 mol%)[1]

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon source

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add ethyl 5-bromothiophene-2-carboxylate, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of 1,4-dioxane. The use of bulky, electron-rich phosphine ligands like SPhos is critical as they promote the oxidative addition and reductive elimination steps and allow for significantly lower catalyst loadings.[1]

  • Add the catalyst premix to the Schlenk flask, followed by the remaining anhydrous 1,4-dioxane to achieve a substrate concentration of ~0.1 M.

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of Catalytic Systems for Thiophene Suzuki Coupling

Catalyst / LigandBaseSolventYield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane69 - 93[1]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane37 - 72[9]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OModerate-Good[8]

Catalytic Amidation: A Greener Route to Amide Bond Formation

The carboxylic acid moiety is a prime handle for derivatization, most commonly through amidation to form structures prevalent in pharmaceuticals.[10][11] Traditional methods rely on stoichiometric coupling reagents (e.g., EDC, HATU), which generate significant chemical waste. Direct catalytic amidation, where water is the only byproduct, is a highly desirable and sustainable alternative.[10]

Causality and Mechanistic Insight: The primary challenge in direct amidation is the unfavorable equilibrium and the formation of a stable ammonium carboxylate salt. A catalyst circumvents this by activating the carboxylic acid. Lewis acid catalysts, for example, coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine.

Amidation_Workflow Start Start Prep Prepare Reaction Vessel (Dry, Inert Atmosphere) Start->Prep AddReactants Add Thiophene Acid, Amine, and Solvent Prep->AddReactants AddCatalyst Add Nb₂O₅ Catalyst AddReactants->AddCatalyst Heat Heat to Reflux (with Dean-Stark trap) AddCatalyst->Heat Monitor Monitor Reaction (TLC / LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Workup: Filter Catalyst, Extract, Dry Monitor->Workup Complete Purify Purify Product (Chromatography) Workup->Purify End End Purify->End

Caption: Experimental workflow for heterogeneous catalytic amidation.

Protocol 3.1.1: Heterogeneous Catalytic Amidation using Niobium(V) Oxide

This protocol utilizes a robust, reusable solid Lewis acid catalyst, Nb₂O₅, which has demonstrated high activity for the direct amidation of various carboxylic acids.[12]

Materials:

  • 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • Niobium(V) oxide (Nb₂O₅, 5-10 mol%)

  • Toluene or xylene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid, the amine, and Nb₂O₅ powder.

  • Add toluene or xylene as the solvent. The use of a water-immiscible solvent is key for this method, as the Dean-Stark trap allows for the azeotropic removal of water, driving the reaction equilibrium towards the amide product.

  • Heat the mixture to reflux. Vigorously stir the suspension to ensure good contact between the reactants and the heterogeneous catalyst.

  • Continue refluxing until water is no longer collected in the Dean-Stark trap, or until reaction monitoring (TLC/LC-MS) indicates full conversion of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter to recover the Nb₂O₅ catalyst. The catalyst can be washed with solvent, dried, and reused for subsequent reactions.

  • Wash the filtrate with 1M HCl (to remove excess amine), followed by saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by flash column chromatography or recrystallization.

Catalytic Decarboxylation: Accessing 5-Substituted Thiophenes

Decarboxylation provides a strategic pathway to remove the carboxylic acid functionality, yielding 2-H-5-(ethoxycarbonyl)thiophene, a valuable intermediate for further C-H functionalization reactions. While thermal decarboxylation often requires harsh conditions, catalytic methods offer milder and more efficient alternatives.[13][14]

Causality and Mechanistic Insight: Catalytic decarboxylation of heteroaromatic carboxylic acids can proceed through several mechanisms. For instance, using a silver catalyst, a silver carboxylate salt is formed in situ. This intermediate can then undergo protodecarboxylation, often facilitated by a proton source (like acetic acid), to release CO₂ and form the C-H bond.[14] More advanced methods use photoredox catalysis, where a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) from the carboxylate, leading to a radical intermediate that subsequently loses CO₂.[15][16]

Photoredox_Decarboxylation PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hv (Visible Light) PC_reduced PC⁻ PC_excited->PC_reduced R-COO⁻ Radical R-COO• Carboxylate R-COO⁻ SET Single Electron Transfer (SET) R_radical R• Radical->R_radical -CO₂ Decarbox Decarboxylation Product R-H R_radical->Product H-Donor HAT Hydrogen Atom Transfer (HAT) H_donor H-Donor

Caption: General mechanism for photoredox-catalyzed decarboxylation.

Protocol 4.1.1: Silver-Catalyzed Protodecarboxylation

This protocol is based on a general and highly efficient method for the decarboxylation of various heteroaromatic carboxylic acids.[14]

Materials:

  • 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid (1.0 eq)

  • Silver(I) carbonate (Ag₂CO₃, 10 mol%)

  • Acetic acid (AcOH, 20 mol%)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vial, add 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid and Ag₂CO₃.

  • Add DMSO as the solvent, followed by the addition of acetic acid.

  • Seal the vial and place the reaction mixture in a preheated oil bath at 120-140 °C.

  • Stir the reaction vigorously. The reaction progress can be monitored by observing the cessation of CO₂ evolution and confirmed by TLC or LC-MS analysis.

  • Upon completion (typically 2-6 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine to remove DMSO and salts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary.

Data Presentation: Comparison of Decarboxylation Methods

MethodCatalyst / ReagentConditionsKey AdvantageReference
Silver-CatalyzedAg₂CO₃ / AcOH120-140 °C, DMSOHigh efficiency for heteroaromatics[14]
Organic Acid-CatalyzedOrganic Acid85-150 °C, DMFMetal-free[13]
PhotoredoxAcridine PhotocatalystVisible Light, rtExtremely mild conditions[16]

References

  • Zhao, Z.-K., Wang, N.-J., Chen, Z.-L., Chao, J.-B., Han, L., & Li, Y.-G. (2019). Palladium-Catalyzed Controllable Reductive/Oxidative Heck Coupling between Cyclic Enones and Thiophenes via C–H Activation. Organic Letters. Available at: [Link]

  • Filo. (2025). When reacting Thiophene with palladium(Pd) what is produced. Available at: [Link]

  • Zhang, M. (2016). Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. Thesis. Available at: [Link]

  • Semantic Scholar. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Available at: [Link]

  • National Institutes of Health. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Available at: [Link]

  • PubMed Central. (2019). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. Available at: [Link]

  • Policy Commons. (2011). Palladium-Catalyzed Cross-Coupling Reactions in the Thiophene Series: Synthesis and Application to Biologically Active Compounds. Available at: [Link]

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Available at: [Link]

  • Organic Chemistry Portal. (2016). Rhodium Thiavinyl Carbenes from 1,2,3-Thiadiazoles Enable Modular Synthesis of Multisubstituted Thiophenes. Available at: [Link]

  • ResearchGate. Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. Available at: [Link]

  • Journal of the American Chemical Society. (2011). Rhodium(III)-Catalyzed Arene and Alkene C−H Bond Functionalization Leading to Indoles and Pyrroles. Available at: [Link]

  • Wikipedia. Asymmetric hydrogenation. Available at: [Link]

  • ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Available at: [Link]

  • ResearchGate. (2021). Scheme 5. Coupling of thiophene-2-carboxylic acid benzylamide with aryl bromides. Available at: [Link]

  • MDPI. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Available at: [Link]

  • Wikipedia. Thiophene-2-carboxylic acid. Available at: [Link]

  • ResearchGate. Rhodium‐catalysed C3‐selective functionalisation of benzothiophenes. Available at: [Link]

  • National Institutes of Health. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Available at: [Link]

  • National Institutes of Health. (2020). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. Available at: [Link]

  • Catalytic Amidation. Development of a generally applicable catalytic amidation reaction. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2023). Synthesis of thiophene and Their Pharmacological Activity. Available at: [Link]

  • Royal Society of Chemistry. (2024). Photocatalytic decarboxylation of free carboxylic acids and their functionalization. Available at: [Link]

  • Semantic Scholar. (2007). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available at: [Link]

  • ResearchGate. (2016). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Available at: [Link]

  • Google Patents. (1984). Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • National Institutes of Health. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Thiophene. Available at: [Link]

  • The Royal Society of Chemistry. (2018). Transition-Metal-Catalyzed Decarbonylation of Carboxylic Acids to Olefins: Exploiting Acyl C–O Activation for the Production of Olefins. Available at: [Link]

  • Google Patents. (2019). Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Google Patents. (1947). Acylation of thiophene.
  • PubMed. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Available at: [Link]

  • National Institutes of Health. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Available at: [Link]

  • PubMed. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Available at: [Link]

  • Organic Chemistry Portal. Decarboxylation. Available at: [Link]

  • ResearchGate. (2013). Amidation of Carboxylic Acids with Amines by Nb 2 O 5 as a Reusable Lewis Acid Catalyst. Available at: [Link]

  • MDPI. (2016). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Available at: [Link]

  • PubChem. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid. As Senior Application Scientists, we have compiled this resource to address the common challenges and questions that arise during the purification of this important synthetic intermediate. This guide provides field-proven insights, detailed protocols, and troubleshooting advice to help you achieve high purity and yield in your experiments.

Method Selection: A Strategic Approach

Choosing the right purification strategy is critical and depends on the scale of your reaction, the nature of the impurities, and the desired final purity. The following workflow provides a general decision-making framework.

G start Crude Product 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is_solid Is the crude product a solid? start->is_solid acid_base Perform Acid-Base Extraction to remove neutral/basic impurities is_solid->acid_base Yes / No check_purity Check Purity (TLC, NMR, mp) acid_base->check_purity recrystallize Recrystallization recrystallize->check_purity chromatography Column Chromatography (for stubborn impurities or oils) chromatography->check_purity final_product Pure Product is_pure Is it pure? check_purity->is_pure is_pure->recrystallize No, and it's a solid is_pure->chromatography No, and it's an oil or recrystallization failed is_pure->final_product Yes

Caption: Decision workflow for purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid?

A1: The impurity profile is dictated by the synthetic route. A common synthesis involves the selective mono-hydrolysis of diethyl thiophene-2,5-dicarboxylate.[1] Based on this, you can expect the following impurities:

  • Unreacted Starting Material: Diethyl thiophene-2,5-dicarboxylate (a neutral impurity).

  • Over-hydrolysis Product: Thiophene-2,5-dicarboxylic acid (an acidic impurity).

  • Residual Base: Inorganic salts from the basic hydrolysis (e.g., sodium or potassium salts).

  • Solvents: Residual organic solvents used in the reaction or initial workup.

Q2: Which purification technique should I try first?

A2: For most common impurity profiles, an acid-base extraction is the most effective initial purification step.[2][3] This technique is excellent for separating the desired carboxylic acid from neutral impurities like the unreacted diester.[4][5] If the product is a solid after extraction and still contains impurities (like the di-acid), recrystallization is the logical next step.[2][3] Column chromatography is generally reserved for difficult separations or when the product is an oil.[2]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your purification workflow in a question-and-answer format.

Q3: My yield is very low after the acid-base extraction. What went wrong?

A3: Low recovery can stem from several issues during the extraction and precipitation steps:

  • Incomplete Extraction: You may not have extracted the organic layer enough times with the basic solution. It is often necessary to perform the extraction two to three times to ensure all the carboxylic acid is transferred to the aqueous layer.[2]

  • Incorrect pH during Precipitation: During re-acidification, you must ensure the pH is sufficiently acidic to fully protonate and precipitate your product. The pH should be at least 2-3 units below the pKa of the carboxylic acid.[3] Always check the pH with litmus or pH paper.

  • Emulsion Formation: Vigorous shaking can create stable emulsions, trapping your product between the layers. If an emulsion forms, try adding brine (saturated NaCl solution) or letting the funnel stand for an extended period. For future extractions, use gentle inversions rather than vigorous shaking.[2]

  • Product Solubility: Your product may have some solubility in the aqueous solution, even at low pH. Cooling the aqueous layer in an ice bath before and during acidification can help minimize this loss and maximize precipitation.[2]

Q4: My product "oiled out" during recrystallization instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point. Here are several solutions:

  • Add More Solvent: The most common cause is using too little solvent. Add more hot solvent until the oil completely dissolves, then allow it to cool slowly.

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) after it has reached room temperature.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Change Solvent System: If the problem persists, your chosen solvent is likely unsuitable. The ideal solvent should dissolve the compound when hot but not when cold. You may need to switch to a different solvent or use a two-solvent system (one in which the compound is soluble and one in which it is insoluble).

Q5: Why is my compound streaking badly on a silica gel TLC plate?

A5: This is a classic problem for carboxylic acids on silica gel.[2] The acidic proton of your carboxyl group interacts strongly with the slightly acidic silica gel, leading to a mix of protonated and deprotonated forms that travel at different rates, causing tailing or streaking.[2]

The Solution: Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexanes).[2][6] This ensures the compound remains fully protonated, resulting in a much sharper, more defined spot on the TLC plate. This same principle applies when preparing the mobile phase for column chromatography.[2][6]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral impurities like unreacted diester.

G step1 1. Dissolution Dissolve ~1g crude product in ~20 mL of an organic solvent (e.g., Ethyl Acetate). step2 2. First Extraction Transfer to a separatory funnel. Add ~15 mL of saturated aq. NaHCO₃. Gently invert funnel, venting frequently. step1->step2 step3 3. Separation Allow layers to separate. Drain the lower aqueous layer into a clean flask. step2->step3 step4 4. Repeat Extraction Repeat extraction of the organic layer two more times with fresh NaHCO₃. Combine all aqueous extracts. step3->step4 step5 5. Re-acidification Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise with stirring until pH is ~1-2 (check with pH paper). step4->step5 step6 6. Isolation Collect the precipitated solid by vacuum filtration. step5->step6 step7 7. Washing & Drying Wash the solid with a small amount of ice-cold water. Dry the pure product in a desiccator. step6->step7

Caption: Workflow for Acid-Base Extraction.

Detailed Steps:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or diethyl ether, in which the neutral impurities are soluble.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] Causality: A weak base like NaHCO₃ is used to deprotonate the carboxylic acid, forming the water-soluble sodium salt, without significantly hydrolyzing the ethyl ester group.[4] Stopper the funnel, gently invert it several times, and vent frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. The aqueous layer (bottom) now contains the sodium salt of your product. Drain this layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete transfer of the acid.[2] Combine all aqueous extracts. The organic layer containing neutral impurities can be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add a strong acid (e.g., 6M HCl) dropwise until the solution becomes strongly acidic (pH 1-2).[2] Your product should precipitate as a solid.

  • Isolation & Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of ice-cold water to remove any remaining inorganic salts.[2]

  • Drying: Allow the crystals to air-dry on the filter funnel, then transfer them to a desiccator for complete drying.

Protocol 2: Purification by Recrystallization

This protocol is used to purify the solid product obtained from extraction or if the crude material is already substantially pure.

G step1 1. Solvent Selection Choose a suitable solvent or solvent pair (see Table 1). step2 2. Dissolution Place the solid in a flask. Add a minimum amount of hot solvent until fully dissolved. step1->step2 step3 3. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution quickly. step2->step3 step4 4. Cooling & Crystallization Allow the clear solution to cool slowly to room temperature, then in an ice bath. step3->step4 step5 5. Isolation Collect the formed crystals by vacuum filtration. step4->step5 step6 6. Washing & Drying Wash crystals with a small amount of ice-cold solvent. Dry completely. step5->step6

Caption: Workflow for Recrystallization.

Detailed Steps:

  • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold. Based on similar structures, methanol or ethanol/water mixtures are good starting points.[7] (See Table 1).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise to the boiling solution until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing recovery.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, salts), perform a hot filtration. Preheat the filter funnel and filter paper with hot solvent to prevent premature crystallization.[2]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any soluble impurities adhering to the surface.[2] Dry the purified crystals thoroughly.

SolventBoiling Point (°C)Comments
Methanol65A related compound has been successfully recrystallized from methanol.[7]
Ethanol78Often used in combination with water for aromatic acids.
Water100Product is likely insoluble; useful as an anti-solvent with ethanol.
Toluene111A potential non-polar solvent for recrystallizing acids.[3]
Ethyl Acetate77Good for dissolving but may require a non-polar anti-solvent like hexanes.

Table 1: Potential Solvents for Recrystallization.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Global Thesis. (2016). Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. Retrieved from [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]

  • Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Thiophenecarboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids?. Retrieved from [Link]

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Optimizing reaction conditions for 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid?

There are two main strategies for synthesizing this molecule. The most common and direct approach is the selective mono-saponification (hydrolysis) of a single ester group on the symmetric precursor, diethyl thiophene-2,5-dicarboxylate. A less common alternative route involves the reaction of diethyl-2,2'-thiodiacetate with poly glyoxal[1]. This guide will focus primarily on optimizing the selective hydrolysis pathway due to its prevalence and associated challenges.

Q2: Why is selective mono-hydrolysis often challenging?

The primary challenge lies in achieving selectivity. The two ethoxycarbonyl groups on diethyl thiophene-2,5-dicarboxylate have very similar reactivity. Therefore, the reaction can easily proceed to full hydrolysis, yielding the undesired thiophene-2,5-dicarboxylic acid, or it can stall, leaving a significant amount of unreacted starting material[2][3]. Success depends on meticulous control over stoichiometry, temperature, and reaction time.

Q3: What are the key applications of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid?

This molecule is a valuable bifunctional building block in medicinal chemistry and materials science. The presence of both a carboxylic acid and an ester group on the thiophene scaffold allows for orthogonal derivatization. It serves as a precursor for more complex molecules, including active pharmaceutical ingredients and functional polymers[2][3]. The thiophene ring itself is a key structural element in many conductive polymers and biologically active compounds[4].

Troubleshooting and Optimization Guide

This section addresses specific issues encountered during the selective hydrolysis of diethyl thiophene-2,5-dicarboxylate.

Problem 1: My reaction yields are consistently low, with a large amount of unreacted starting material.

Root Cause Analysis: This issue typically points to insufficient reaction driving force or premature termination. The causes can range from reagent stoichiometry to reaction temperature.

Solutions:

  • Reagent Stoichiometry: For mono-hydrolysis, a precise stoichiometry of the base is critical. Using exactly one equivalent of a strong base (e.g., NaOH or KOH) is the theoretical requirement. However, minor impurities or measurement inaccuracies can lead to a deficit of the nucleophile.

    • Recommendation: Start with 1.0 to 1.1 equivalents of base. A slight excess can help drive the reaction to completion without significantly promoting the formation of the diacid, provided the reaction is carefully monitored.

  • Reaction Temperature: The hydrolysis reaction has an activation energy barrier that must be overcome. Running the reaction at too low a temperature will result in a sluggish or incomplete conversion.

    • Recommendation: The reaction is typically performed by heating the mixture in a suitable solvent like methanol or ethanol. A common starting point is refluxing the methanolic solution for several hours[3]. If conversion is still low, a higher boiling point solvent like ethanol could be considered, but this also increases the risk of over-reaction.

  • Solvent Purity: The presence of water in the solvent can alter the base concentration and reaction kinetics.

    • Recommendation: Use absolute or anhydrous methanol/ethanol to ensure precise control over the reaction conditions[3].

Problem 2: The main product of my reaction is thiophene-2,5-dicarboxylic acid, not the desired mono-ester.

Root Cause Analysis: This is the most common problem and indicates over-hydrolysis. The reaction conditions are too harsh, causing the second ester group to hydrolyze after the first.

Solutions:

  • Base Stoichiometry: Using a significant excess of base (e.g., >1.5 equivalents) will inevitably lead to the formation of the dicarboxylic acid.

    • Recommendation: Strictly control the amount of base to be near one equivalent. Perform a titration of your base solution if its concentration is not precisely known.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures will provide the necessary energy to hydrolyze the second ester group.

    • Recommendation: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) (see Problem 4). Once the starting material spot has been consumed and the product spot is at maximum intensity, the reaction should be quenched promptly. Avoid leaving the reaction to run overnight without prior optimization.

Table 1: Comparative Reaction Conditions for Hydrolysis

ParameterTarget: Mono-Ester Target: Di-Acid Rationale
Base Equiv. 1.0 - 1.1 eq. (e.g., NaOH, KOH)≥ 2.2 eq. (e.g., NaOH, KOH)Stoichiometry is the primary control for selectivity. A slight excess for mono-hydrolysis overcomes minor losses.
Temperature Moderate (e.g., Methanol Reflux, ~65 °C)[3]Higher (e.g., Ethanol/Water Reflux, 80-100 °C)Higher temperature provides the activation energy needed to hydrolyze the less reactive second ester group.
Reaction Time 2-6 hours (TLC Monitored)6-12 hours or until completionShorter, carefully monitored times prevent the reaction from proceeding after the formation of the desired mono-ester.
Quenching Immediate cooling and acidification upon completionAcidification after full conversionPrompt quenching locks in the desired product and prevents further reaction during workup.

Problem 3: How do I effectively monitor the reaction progress?

Root Cause Analysis: "Blind" synthesis without monitoring is a primary cause of both low yields and over-reaction. TLC is a simple, rapid, and effective method for tracking the consumption of starting material and the formation of products.

Solutions:

  • TLC System Setup:

    • Stationary Phase: Standard silica gel plates.

    • Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point. A typical ratio is 7:3 or 1:1 Hexanes:Ethyl Acetate. A few drops of acetic acid can be added to the mobile phase to ensure the carboxylic acid groups are protonated, leading to sharper spots and more reliable Rf values.

  • Interpreting the TLC Plate:

    • Starting Material (Diethyl thiophene-2,5-dicarboxylate): Being the least polar, this will have the highest Rf value (travels furthest up the plate).

    • Product (5-(Ethoxycarbonyl)thiophene-2-carboxylic acid): This is more polar due to the free carboxylic acid group and will have an intermediate Rf value.

    • By-product (Thiophene-2,5-dicarboxylic acid): This is the most polar compound and will have the lowest Rf value, often staying near the baseline.

    The reaction is complete when the starting material spot is faint or absent, and the product spot is at its most intense.

Problem 4: I am struggling with the purification and isolation of the final product.

Root Cause Analysis: Separating three compounds with similar structures (diester, mono-ester/mono-acid, and diacid) can be difficult. The key is to leverage the unique acidic property of the desired product.

Solutions:

  • Acid-Base Extraction Workflow:

    • Step 1: Quench and Neutralize: After the reaction, cool the mixture and remove the solvent (e.g., methanol) under reduced pressure.

    • Step 2: Dissolve and Wash: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash this solution with water to remove any remaining base or salts.

    • Step 3: Selective Extraction: Extract the organic layer with a mild basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃). The desired product (mono-acid) and the diacid by-product will be deprotonated and move to the aqueous layer, while the unreacted diester remains in the organic layer.

    • Step 4: Isolate the Product: Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 6M HCl) to a pH of ~2-3[3]. The protonated product will precipitate out of the solution as it is less soluble in acidic water.

    • Step 5: Final Purification: Filter the resulting solid and wash it with cold water. The product can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture[3].

Visualization of Workflows

Diagram 1: General Synthesis and Purification Workflow

This diagram illustrates the primary steps from the starting diester to the final purified mono-ester product.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage A Diethyl thiophene-2,5-dicarboxylate B Add 1.1 eq. KOH in Methanol A->B C Reflux & Monitor by TLC (2-6 hours) B->C D Quench & Remove MeOH C->D Reaction Complete E Dissolve in Ethyl Acetate D->E F Extract with aq. NaHCO3 E->F G Acidify Aqueous Layer with HCl (pH 2-3) F->G F->G Separate Layers H Filter Precipitate G->H I Recrystallize H->I J Final Product I->J TroubleshootingTree Start Is your final yield low? CheckTLC Analyze crude reaction mixture by TLC Start->CheckTLC HighSM High amount of Starting Material? CheckTLC->HighSM Analyze spots HighDA High amount of Di-Acid by-product? CheckTLC->HighDA Analyze spots HighSM->HighDA NO Sol_HighSM Increase reaction time/temp OR Check base stoichiometry (use 1.1 eq) HighSM->Sol_HighSM YES Sol_HighDA Decrease reaction time/temp OR Reduce base to 1.0 eq. Monitor TLC closely HighDA->Sol_HighDA YES Sol_Purification Review purification workflow. Ensure complete extraction with NaHCO3 and complete precipitation upon acidification. HighDA->Sol_Purification NO (Yield loss in workup)

Caption: A decision tree for troubleshooting common problems.

Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl Thiophene-2,5-dicarboxylate (Starting Material)

This protocol is based on standard esterification procedures, often referred to as Fischer esterification.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add thiophene-2,5-dicarboxylic acid (1.0 eq.).

  • Reagents: Add an excess of absolute ethanol (10-20 eq.) to act as both solvent and reagent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1 eq.).

  • Reaction: Heat the mixture to reflux and maintain for 8-16 hours, or until TLC analysis shows complete conversion of the diacid.

  • Workup: Cool the reaction mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude diethyl thiophene-2,5-dicarboxylate, which can be purified by recrystallization or column chromatography.

Protocol 2: Selective Mono-hydrolysis to 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid

This protocol is adapted from the procedure for the methyl analogue.[3]

  • Setup: In a round-bottom flask, dissolve diethyl thiophene-2,5-dicarboxylate (1.0 eq.) in absolute methanol (approx. 10-15 mL per gram of starting material).

  • Base Addition: In a separate flask, prepare a solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (1.1 eq.) in absolute methanol. Add this solution to the ester solution.

  • Reaction: Heat the resulting mixture at reflux (approx. 65 °C) for 3-5 hours. Monitor the reaction progress every 30-60 minutes by TLC.

  • Quenching: Once TLC indicates the consumption of the starting material, immediately cool the flask in an ice bath.

  • Workup: Remove the methanol under reduced pressure. Dissolve the residue in water and wash with ethyl acetate to remove any unreacted starting material.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with 6M HCl, stirring constantly, until the pH is approximately 2-3. A colorless solid should precipitate.

  • Isolation: Filter the solid product, wash thoroughly with cold deionized water, and dry under vacuum to yield 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid.

  • Purification (Optional): The product can be recrystallized from methanol to afford high-purity, colorless crystals.[3]

References

  • Zhang, M. (2016). Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. (Master's Thesis). Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiophenes: reactions and synthesis. Retrieved from [Link]

  • Google Patents. (1992). US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene....
  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • Google Patents. (2013). CN103467487A - Method for preparing 2,5-dicarboxylic acid diethy-3,4-ethylenedioxythiophene....
  • ResearchGate. (n.d.). Summary reaction results for thiophene carboxylation as the function of.... Retrieved from [Link]

  • National Institutes of Health. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids.... Retrieved from [Link]

  • MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. Retrieved from [Link]

  • MDPI. (2022). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. Retrieved from [Link]

  • Reddit. (2023). Trouble shooting carboxylation reaction. Retrieved from [Link]

  • ResearchGate. (2023). Mechanistic investigation of carboxylation between thiophene and CO2.... Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters.... Retrieved from [Link]

  • Google Patents. (2006). CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method.

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Stability and degradation pathways of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols for working with this compound. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of your experiments.

Molecule Overview

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid (CAS No. 156910-49-5) is a disubstituted thiophene derivative featuring both a carboxylic acid and an ethyl ester functional group. The thiophene ring is a common scaffold in medicinal chemistry, and its derivatives are known for a wide range of biological activities.[1][2] The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (ester and carboxylic acid) makes this molecule an interesting building block for various synthetic applications. Understanding its stability is crucial for its proper handling, storage, and application in multi-step syntheses and biological assays.

Frequently Asked Questions (FAQs)

Q: How should I store 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid?

A: For long-term storage, it is recommended to store the compound at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For short-term storage, refrigeration at 2-8°C is adequate. The compound should be protected from light by using an amber vial or by wrapping the container in aluminum foil to prevent photodegradation.

Q: What solvents are suitable for dissolving this compound?

A: 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is generally soluble in polar organic solvents such as methanol, ethanol, acetonitrile, ethyl acetate, and dimethyl sulfoxide (DMSO).[3] Its solubility in water is expected to be low but will increase with pH as the carboxylic acid is deprotonated.

Q: Is this compound sensitive to air or moisture?

A: While the thiophene ring is relatively stable, the compound can be susceptible to oxidative degradation over time, especially in the presence of light and trace metals.[4] The ester group is also susceptible to hydrolysis if exposed to moisture, particularly under acidic or basic conditions. Therefore, it is best to handle the compound in a dry environment and store it under an inert atmosphere.

Q: What are the primary safety precautions when handling this compound?

A: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves. The compound may cause skin and eye irritation.[5] Handling should be performed in a well-ventilated area or a chemical fume hood.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Observed Issue Potential Cause(s) Troubleshooting Steps & Explanations
"My compound has developed a yellow or brownish tint over time." Oxidative Degradation or Photodegradation: The thiophene ring can undergo oxidation, especially at the sulfur atom, or photodegradation upon exposure to light and air.[4][6] This can lead to the formation of colored impurities.1. Check Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere.2. Purity Check: Analyze the material by HPLC-UV to check for the emergence of new peaks corresponding to degradation products.[7]3. Repurification: If degradation is confirmed, consider repurifying a small amount by recrystallization or column chromatography before use.
"I see a new, more polar peak in my HPLC chromatogram after my reaction in an aqueous medium." Ester Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid, especially if the reaction conditions are acidic or basic. This results in the formation of thiophene-2,5-dicarboxylic acid, which is significantly more polar.1. Analyze the New Peak: Use LC-MS to confirm if the mass of the new peak corresponds to the hydrolyzed product (thiophene-2,5-dicarboxylic acid).2. Control pH: If hydrolysis is undesired, maintain a neutral pH and use anhydrous solvents where possible.3. Use as a Synthetic Step: Alternatively, this hydrolysis can be an intentional synthetic step to produce the diacid.
"My reaction yield is lower than expected, and I suspect starting material degradation." Multiple Degradation Pathways: The low yield could be due to thermal degradation (if the reaction is heated), hydrolysis, or reaction with incompatible reagents.1. Assess Reagent Compatibility: Avoid strong oxidizing agents unless oxidation is the intended reaction.[8] Be mindful of strong acids or bases that can promote hydrolysis or other side reactions.2. Monitor Reaction Temperature: Thiophene carboxylic acids can undergo decarboxylation at high temperatures, although they are more stable than their furan and pyrrole analogs.[9] Avoid excessive heating if possible.3. In-Process Control: Monitor the reaction progress by TLC or HPLC to track the consumption of starting material and the formation of products and byproducts.
"I'm having trouble with baseline noise or peak tailing when analyzing by HPLC." Interaction with HPLC Column: The carboxylic acid moiety can interact with residual silanols on silica-based C18 columns, leading to peak tailing.1. Modify Mobile Phase: Add a small amount of a competing acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase to improve peak shape.[7][10]2. Use a Different Column: Consider using a column with end-capping or a different stationary phase designed for polar compounds.

Potential Degradation Pathways

Understanding the potential degradation pathways of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is essential for developing stable formulations and for identifying impurities. The main degradation routes are hydrolysis, oxidation, photodegradation, and thermal degradation.[11][12]

  • Hydrolytic Degradation: The most probable hydrolytic pathway is the cleavage of the ethyl ester to form thiophene-2,5-dicarboxylic acid and ethanol. This reaction can be catalyzed by both acid and base.

  • Oxidative Degradation: The electron-rich thiophene ring is susceptible to oxidation. The primary site of oxidation is the sulfur atom, which can be oxidized to a sulfoxide and subsequently to a sulfone.[13][14] This is a common metabolic pathway for thiophene-containing drugs.[1] Ring hydroxylation is also a possible oxidative pathway.[15]

  • Photodegradation: Exposure to UV light can induce photochemical reactions in the thiophene ring, leading to photoisomerization or photooxidation, which may result in complex mixtures of degradation products.[16][17][18]

  • Thermal Degradation: At elevated temperatures, the primary risk is the decarboxylation of the carboxylic acid group to yield 5-(ethoxycarbonyl)thiophene. However, thiophene-2-carboxylic acid is relatively resistant to decarboxylation compared to other five-membered heterocyclic carboxylic acids.[9]

Below is a diagram illustrating the key degradation pathways.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Stress cluster_photo Photodegradation parent 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid hydrolysis_product Thiophene-2,5-dicarboxylic acid parent->hydrolysis_product H+ or OH- / H2O sulfoxide Thiophene-S-oxide derivative parent->sulfoxide [O] e.g., H2O2 decarboxylation 5-(Ethoxycarbonyl)thiophene parent->decarboxylation Δ (Heat) photo_products Photoisomers & Photo-oxidation Products parent->photo_products hv (UV light) sulfone Thiophene-S,S-dioxide (sulfone) derivative sulfoxide->sulfone [O]

Caption: Potential degradation pathways for 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid.

Experimental Protocol: Forced Degradation Study

A forced degradation study is crucial to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[11]

Objective: To investigate the stability of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify the major degradation products.

Analytical Method: A stability-indicating HPLC-UV method should be developed and validated. A typical starting point would be:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[19]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[7][14]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 260-280 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

      • Incubate at 60°C for 24 hours.

      • Cool to room temperature, neutralize with 0.1 M NaOH, and dilute with mobile phase to the working concentration (e.g., 100 µg/mL).

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

      • Incubate at room temperature for 4 hours.

      • Neutralize with 0.1 M HCl and dilute with mobile phase to the working concentration.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

      • Keep at room temperature for 24 hours, protected from light.

      • Dilute with mobile phase to the working concentration.

    • Thermal Degradation:

      • Place the solid compound in a hot air oven at 80°C for 48 hours.

      • After exposure, dissolve the solid in the solvent to prepare a solution at the working concentration.

    • Photolytic Degradation:

      • Expose the stock solution in a quartz cuvette to a photostability chamber (with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

      • Analyze the sample after the exposure period. A control sample should be kept in the dark at the same temperature.

  • Analysis:

    • Analyze all stressed samples, along with a non-stressed control sample, by the developed HPLC-UV method.

    • If significant degradation is observed, LC-MS analysis should be performed to identify the mass of the degradation products and elucidate their structures.

The workflow for this forced degradation study is illustrated below.

G cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (Solid) (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze by HPLC-UV (Compare to Control) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Characterize Degradants (e.g., LC-MS) analysis->identification

Caption: Workflow for a forced degradation study of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid.

References

  • Djouambi, N., Bougheloum, C., Messalhi, A., Bououdina, M., Banerjee, A., Chakraborty, S., & Ahuja, R. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C, 122(27), 15646–15651.
  • Adam, W., & Golsch, D. (1997). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 36(8), 1669–1675.
  • SIELC Technologies. (2018). Separation of 2-Thiophenecarboxylic acid on Newcrom R1 HPLC column. [Link]

  • Djouambi, N., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. [Link]

  • Kalgutkar, A. S., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. [Link]

  • SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. [Link]

  • Mescoloto, A. F., et al. (n.d.). Structural and thermal properties of carboxylic acid functionalized polythiophenes. SciSpace. [Link]

  • Valverde, I., et al. (2009). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, 22(8), 1385–1396.
  • Mescoloto, A. F., et al. (2015). Structural and Thermal Properties of Carboxylic Acid Functionalized Polythiophenes. Journal of the Brazilian Chemical Society. [Link]

  • Wikipedia. (n.d.). Thiophene. [Link]

  • Collins, J. H., & Jahangiri, F. (2007). Thiophene oxidation over titanium silicalite using hydrogen peroxide. Journal of the Chinese Institute of Chemical Engineers, 38(3-4), 235-241.
  • D'Auria, M. (2003). Photochemical and Photophysical Behavior of Thiophene. Molecules, 8(1), 126-200.
  • Dr. N. K. Kar. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. [Link]

  • Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • ResearchGate. (n.d.). Results of forced degradation studies. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Photodegradation of Thiophene by TiO2/Zrnanocomposite from Petrochemical Units Waste Water. [Link]

  • SciELO. (n.d.). Oxidative desulfurization of thiophene on TiO2/ZSM-12 zeolite. [Link]

  • PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. [Link]

  • Eurasian Chemical Communications. (n.d.). Thermal stability, synthesis of new formazan complexes derived from thiophene-2-carboxaldehyde. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4930.
  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Dalvie, D. K., & Khambatta, P. (2014). Bioactivation potential of thiophene-containing drugs. Expert Opinion on Drug Metabolism & Toxicology, 10(11), 1519-1533.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

  • PubChem. (n.d.). 2-Thiophenecarboxylic acid. [Link]

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  • PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. [https://pubchem.ncbi.nlm.nih.gov/compound/5-(Methoxycarbonyl_thiophene-2-carboxylic-acid]([Link]

  • Chemchart. (n.d.). THIOPHENE-2-CARBOXYLIC ACID (527-72-0). [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. [Link]

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Technical Support Center: Maximizing the Yield of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and yield optimization of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid. This resource is designed for researchers, chemists, and professionals in drug development who are actively working with this compound. Our goal is to provide actionable insights and troubleshooting strategies rooted in established chemical principles to help you overcome common challenges and enhance your experimental outcomes.

Introduction: Understanding the Synthesis

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is a valuable bifunctional molecule often used as a building block in the synthesis of pharmaceuticals and functional materials. The most common synthetic routes involve the selective functionalization of a thiophene ring. The overall yield of this compound is critically dependent on the precise control of reaction conditions and the mitigation of side reactions. This guide will walk you through common issues and their solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and troubleshooting scenarios encountered during the synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid.

Q1: My overall yield is consistently low. What are the most likely causes?

Low yields can stem from several factors throughout the synthetic process. The most common culprits are incomplete reactions, the formation of side products, and losses during workup and purification. A systematic approach to troubleshooting is essential.

  • Incomplete Reaction: The initial functionalization of the thiophene ring may not be proceeding to completion. This can be due to insufficient reaction time, inadequate temperature, or poor reagent stoichiometry.

  • Side Reactions: The formation of undesired byproducts, such as the isomeric 2-(Ethoxycarbonyl)thiophene-5-carboxylic acid or dicarboxylic acid derivatives, can significantly reduce the yield of the desired product.

  • Purification Losses: The target molecule may be lost during extraction, recrystallization, or chromatography. Optimizing these procedures is crucial for maximizing recovery.

Q2: How can I improve the selectivity of the initial carboxylation step?

Achieving high regioselectivity in the carboxylation of an ethoxycarbonyl-substituted thiophene is a primary challenge. The directing effect of the ester group plays a key role.

  • Choice of Base and Carboxylating Agent: The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) is often employed to deprotonate the thiophene ring at the most acidic position (C5). Subsequent quenching with a carboxylating agent such as carbon dioxide (dry ice) introduces the carboxylic acid group.

  • Temperature Control: Maintaining a low temperature throughout the addition of the base and the carboxylating agent is critical to prevent side reactions and ensure high selectivity.

Q3: I am observing a significant amount of a di-acid byproduct. How can I minimize its formation?

The formation of a dicarboxylic acid suggests that both the desired position and another site on the thiophene ring are being carboxylated.

  • Stoichiometry: Carefully control the stoichiometry of the base and the carboxylating agent. Using a slight excess of the base (e.g., 1.1 equivalents) can help ensure complete deprotonation of the starting material without promoting double deprotonation.

  • Reaction Time: Quenching the reaction with the carboxylating agent as soon as the deprotonation is complete can help minimize the formation of the di-acid.

Experimental Protocols & Optimization Strategies

Below are detailed protocols for the synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid, with an emphasis on yield optimization.

Protocol 1: Two-Step Synthesis from Ethyl Thiophene-2-carboxylate

This is a widely used and reliable method.

Step 1: Lithiation and Carboxylation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve ethyl thiophene-2-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the reaction mixture while maintaining the temperature at -78 °C. Stir for 1-2 hours.

  • Carboxylation: Quench the reaction by adding an excess of crushed dry ice.

  • Workup: Allow the reaction to warm to room temperature. Add water and acidify with 1M HCl. Extract the aqueous layer with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Saponification (if starting from diethyl thiophene-2,5-dicarboxylate)

If your starting material is diethyl thiophene-2,5-dicarboxylate, a selective saponification of one ester group is required.

  • Reaction Setup: Dissolve the diester (1 equivalent) in a mixture of ethanol and water.

  • Hydrolysis: Add a solution of potassium hydroxide (1 equivalent) in water dropwise at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, remove the ethanol under reduced pressure. Acidify the aqueous solution with 1M HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid.

TroubleshootingWorkflow start Low Yield of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Starting material present? side_products Significant Side Products check_reaction->side_products Unexpected spots/peaks? purification_issue Low Recovery After Purification check_reaction->purification_issue Clean reaction but low isolated yield? optimize_time Increase Reaction Time or Temperature incomplete_reaction->optimize_time Yes optimize_reagents Check Reagent Purity and Stoichiometry incomplete_reaction->optimize_reagents Yes optimize_conditions Optimize Temperature and Base Addition side_products->optimize_conditions Yes optimize_purification Modify Purification Method (e.g., different solvent for recrystallization, adjust column chromatography gradient) purification_issue->optimize_purification Yes

Caption: A troubleshooting decision tree for low yield optimization.

Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid.

Starting MaterialKey ReagentsTemperature (°C)Reaction Time (h)Typical Yield (%)
Ethyl thiophene-2-carboxylateLDA, CO2 (dry ice)-782-370-85
Diethyl thiophene-2,5-dicarboxylateKOH, EtOH/H2ORoom Temperature4-680-95

Logical Relationship Diagram

The following diagram illustrates the key relationships between reaction parameters and the final yield.

YieldOptimization cluster_conditions Reaction Conditions cluster_purity Purity cluster_workup Workup & Purification yield Yield of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid temperature Temperature temperature->yield time Reaction Time time->yield stoichiometry Stoichiometry stoichiometry->yield reagent_purity Reagent Purity reagent_purity->yield solvent_purity Solvent Purity solvent_purity->yield extraction Extraction Efficiency extraction->yield recrystallization Recrystallization Loss recrystallization->yield

Caption: Factors influencing the final product yield.

References

For further reading and detailed experimental procedures, please consult the following resources:

  • Title: A Practical Synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic Acid Source: Organic Syntheses, Coll. Vol. 10, p.405 (2004); Vol. 78, p.206 (2002). URL: [Link]

  • Title: The Chemistry of Thiophenes Source: John Wiley & Sons, 2008. URL: [Link]

Technical Support Center: A Researcher's Guide to 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid (CAS No. 156910-49-5). As a key intermediate in the synthesis of advanced materials and pharmaceutical agents, the integrity of this molecule is paramount to the success of your research. This document moves beyond standard data sheets to provide field-proven insights and troubleshooting protocols derived from hands-on experience. We will explore the causality behind best practices for handling, storage, and common experimental challenges to ensure you achieve reliable and reproducible results.

Part 1: Frequently Asked Questions - Core Handling & Storage

This section addresses the most common inquiries regarding the day-to-day management of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid.

Q1: What are the essential safety precautions I must take when handling this compound?

A1: 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid and structurally similar compounds are classified as irritants.[1][2][3] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile or other impervious gloves.[4][5] The compound is a skin and eye irritant, and direct contact must be avoided.[1][2]

  • Respiratory Protection: Handle the solid powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust, which may cause respiratory irritation.[1][3][4]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1][2]

    • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][2] Seek medical attention if irritation persists.

    • Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing.[1][2]

    • Ingestion: Rinse the mouth with water and seek immediate medical advice.[2]

Q2: What are the optimal conditions for the long-term and short-term storage of this compound?

A2: The stability of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is directly influenced by its storage environment. The primary degradation pathway of concern is the hydrolysis of the ethyl ester functional group. The following conditions are recommended to preserve its integrity.

Causality: The ester linkage is susceptible to cleavage by moisture, a reaction that can be accelerated by acidic or basic contaminants. Low temperatures slow down the rate of all chemical reactions, including potential degradation. An inert atmosphere prevents oxidation of the electron-rich thiophene ring.

Parameter Short-Term Storage (< 1 Month) Long-Term Storage (> 1 Month) Rationale
Temperature 2-8°C (Refrigerated)-20°C (Frozen)[6]Minimizes hydrolytic and oxidative degradation rates.
Atmosphere Tightly sealed container.[1][4][7]Store under an inert gas (Argon or Nitrogen).[4]Prevents exposure to atmospheric moisture and oxygen.
Light Store in a dark place.[4]Amber vial inside a secondary container.Protects against potential photolytic degradation.
Container Original supplier vial.Tightly sealed glass vial with a PTFE-lined cap.Ensures an inert and impermeable barrier.

Note: The recommendation for cold-chain transportation for this product further supports the need for temperature-controlled storage to maintain purity.[8]

Q3: What materials and chemical classes are incompatible with 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid?

A3: To prevent hazardous reactions and sample degradation, avoid contact with the following substances:

  • Strong Oxidizing Agents: These can react with the thiophene ring, potentially leading to decomposition and the release of sulfur oxides.[1][2][7][9]

  • Strong Bases (e.g., NaOH, KOH): These will deprotonate the carboxylic acid in a vigorous acid-base reaction. More importantly, under heating or prolonged exposure, they will catalyze the saponification (hydrolysis) of the ethyl ester, converting the compound to 2,5-thiophenedicarboxylic acid.[2][9]

  • Strong Acids (e.g., HCl, H₂SO₄): Strong acids can catalyze the hydrolysis of the ethyl ester, particularly in the presence of water.[2][9]

Part 2: Troubleshooting and Experimental Protocols

This section provides solutions and step-by-step guides for specific issues that may arise during experimentation.

Q4: I am having difficulty dissolving the compound for my reaction. What solvents do you recommend?

A4: The solubility of this compound is dictated by its two functional groups: a polar carboxylic acid and a moderately polar ethyl ester. Its solubility in neutral water is expected to be low.

Protocol 1: Solubilization for Aqueous Reactions

This protocol is ideal for reactions where the carboxylate salt is the desired reactant form.

  • Suspend the 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid powder in the desired aqueous buffer or water.

  • While stirring, slowly add a mild base, such as 1M sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution, dropwise.

  • Continue adding the base until the solid completely dissolves. The compound is converted to its highly water-soluble sodium salt.

  • Self-Validation: Monitor the pH. The solid should dissolve as the pH becomes basic. Avoid using strong bases like NaOH unless saponification of the ester is intended.

Table of Expected Qualitative Solubility

Solvent Expected Solubility Application Notes
Water (neutral)Low / InsolubleForms a suspension.
Aqueous Base (e.g., 1M NaHCO₃)HighForms the soluble carboxylate salt. Ideal for subsequent aqueous phase reactions.
Dichloromethane (DCM)Low / Sparingly SolubleNot an ideal solvent for dissolution.
Methanol / EthanolModerately SolubleSuitable for some reactions; heating may be required to fully dissolve.
DMSO / DMFHighExcellent solvents for creating stock solutions for organic synthesis.
Q5: My post-reaction analysis (NMR/LC-MS) shows low purity or a significant new peak. What is the likely cause and how can I repurify my material?

A5: The most common degradation product is 2,5-thiophenedicarboxylic acid , resulting from the hydrolysis of the ethyl ester. This can occur if the compound was exposed to moisture, high temperatures, or incompatible acidic/basic conditions.

Protocol 2: Purification by Acid-Base Precipitation

This technique leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities or starting materials.[10]

  • Dissolution: Dissolve the impure solid in a minimal amount of a dilute aqueous base (e.g., 5% NaHCO₃ solution) with stirring. The target compound will deprotonate and dissolve, forming its salt.

  • Filtration (Optional): If a solid (non-acidic impurity) remains, filter the solution to remove it.

  • Precipitation: Cool the solution in an ice bath. While stirring vigorously, slowly add a dilute acid (e.g., 1M HCl) dropwise.[10]

  • Isolation: Continue adding acid until the pH of the solution is approximately 2-3. A precipitate of the purified 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid will form.

  • Collection: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water to remove any residual salts.[11][12][13]

  • Drying: Dry the purified product under a vacuum.

  • Self-Validation: Confirm the purity of the dried solid using an appropriate analytical method (e.g., HPLC, NMR, melting point). The purified compound should appear as a single major peak/species.

Q6: I am trying to perform a reaction at the carboxylic acid, but I am getting low yields or unexpected side products. What should I consider?

A6: The molecule has two reactive sites: the carboxylic acid and the ethyl ester. Reaction conditions must be chosen carefully to ensure selectivity.

  • Amide/Ester Formation: If you are activating the carboxylic acid (e.g., with SOCl₂ or EDC) to form an amide or a different ester, ensure the reaction is run under anhydrous conditions. The presence of water can quench the activated intermediate.

  • Reactions with Strong Nucleophiles/Bases: Using strong, non-selective nucleophiles or bases (e.g., excess Grignard reagent, organolithiums, or hot NaOH) can lead to reactions at both the carboxylic acid and the ester carbonyl, resulting in a mixture of products.

  • Protecting Groups: For multi-step syntheses involving harsh conditions that could affect the ethyl ester, consider protecting the carboxylic acid (e.g., as a silyl ester) or vice-versa, depending on your synthetic route.

Part 3: Visual Workflows

The following diagrams provide at-a-glance decision-making frameworks for common laboratory procedures.

StorageDecision Start Start: New Compound Received Decision Intended Use Duration? Start->Decision ShortTerm < 1 Month Decision->ShortTerm Short LongTerm > 1 Month Decision->LongTerm Long ShortTermStorage Store at 2-8°C in tightly sealed vial. ShortTerm->ShortTermStorage LongTermStorage Blanket with N2/Ar. Store at -20°C in sealed amber vial. LongTerm->LongTermStorage

Caption: Decision workflow for selecting appropriate storage conditions.

PurificationTroubleshooting Start Start: Low Purity Detected (e.g., by NMR, LC-MS) Analyze Analyze Impurity Profile Start->Analyze Decision Is impurity the hydrolysis product (2,5-thiophenedicarboxylic acid)? Analyze->Decision Protocol Perform Purification by Acid-Base Precipitation (Protocol 2) Decision->Protocol Yes OtherMethod Consider alternative methods: - Recrystallization - Chromatography Decision->OtherMethod No / Unsure CheckPurity Confirm Purity via LC-MS / NMR Protocol->CheckPurity OtherMethod->CheckPurity End End: High Purity Material CheckPurity->End

Caption: Troubleshooting flowchart for addressing low sample purity.

References

  • PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • Xia, G. M., et al. (2009). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E, 66(Pt 1), o133. Retrieved from [Link]

  • Atlas Scientific. (n.d.). Water Purification Methods. Retrieved from [Link]

  • Boyd Biomedical. (n.d.). Water Purification Methods for Pharmaceutical Uses. Retrieved from [Link]

  • Wikipedia. (n.d.). Water purification. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(methoxycarbonyl)thiophene-2-carboxylic acid (C7H6O4S). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

  • Chemchart. (n.d.). THIOPHENE-2-CARBOXYLIC ACID (527-72-0). Retrieved from [Link]

  • Google Patents. (n.d.). CN104725345A - Clean production process of 2-thiopheneacetic acid.

Sources

Technical Support Center: Crystallization of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5-(ethoxycarbonyl)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your crystallization outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of 5-(ethoxycarbonyl)thiophene-2-carboxylic acid in a question-and-answer format.

Q1: I'm unsure which solvent to use for the recrystallization of 5-(ethoxycarbonyl)thiophene-2-carboxylic acid. Where do I start?

A1: The selection of an appropriate solvent is the most critical step in developing a successful crystallization protocol. The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at lower temperatures. For 5-(ethoxycarbonyl)thiophene-2-carboxylic acid, a polar protic solvent is a good starting point due to the presence of the carboxylic acid and ester functional groups, which can participate in hydrogen bonding.[1][2]

A related compound, 5-(methoxycarbonyl)thiophene-2-carboxylic acid, has been successfully recrystallized from methanol.[3] This suggests that lower alcohols like methanol or ethanol are excellent candidates. Water can also be considered, potentially in a mixed solvent system with an alcohol, to decrease the solubility of the compound at room temperature and improve yield.

It is always recommended to perform small-scale solubility tests with a few milligrams of your compound in a range of solvents to determine the best candidate empirically in your laboratory setting.

Q2: My compound "oils out" instead of crystallizing upon cooling. What is happening and how can I fix it?

A2: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over nucleation and crystal growth. Highly impure samples can also exhibit a depressed melting point, increasing the likelihood of oiling out.

To troubleshoot this issue:

  • Increase the solvent volume: The concentration of the solute may be too high. Add more hot solvent to the oiled-out mixture to fully redissolve the liquid droplets, then allow it to cool more slowly.

  • Lower the crystallization temperature: If using a high-boiling point solvent, try switching to a lower-boiling point solvent in which the compound is still soluble at elevated temperatures.

  • Use a solvent/anti-solvent system: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly turbid. Reheat gently to clarify the solution and then cool slowly. For 5-(ethoxycarbonyl)thiophene-2-carboxylic acid, an ethanol/water or acetone/hexane system could be effective.

  • Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[4]

Q3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A3: The absence of crystal formation indicates that the solution is not sufficiently supersaturated. Here are several techniques to induce crystallization:

  • Reduce the solvent volume: The most likely cause is using too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

  • Introduce a seed crystal: If you have a small crystal of pure 5-(ethoxycarbonyl)thiophene-2-carboxylic acid, adding it to the cooled solution can induce crystallization by providing a template for crystal growth.

  • Scratching: As mentioned previously, scratching the inside of the flask can initiate nucleation.

  • Flash freezing: Cool the solution in a dry ice/acetone bath for a short period. This can sometimes promote the formation of small crystals that can then act as seeds upon returning to a warmer temperature.

  • Add an anti-solvent: If you are not already using a mixed solvent system, the careful addition of an anti-solvent to the cooled solution can decrease the solubility of your compound and induce precipitation.

Q4: The crystallization happened too quickly, resulting in a fine powder. Is this a problem?

A4: Rapid crystallization, often referred to as "crashing out," can be detrimental to purity. When crystals form too quickly, impurities can become trapped within the crystal lattice, diminishing the effectiveness of the purification. The ideal crystallization process involves slow and controlled crystal growth, which allows for the formation of well-ordered crystals and the exclusion of impurities.

To slow down crystallization:

  • Use more solvent: Dissolve the compound in a larger volume of hot solvent than the minimum required. This will decrease the level of supersaturation upon cooling, leading to slower crystal growth.

  • Insulate the flask: Allow the flask to cool to room temperature slowly by wrapping it in glass wool or placing it in a Dewar flask. This prevents rapid temperature changes.

  • Consider a different solvent: A solvent in which the compound has slightly higher solubility at room temperature may promote slower crystal formation.

Q5: My final product has a low melting point and a broad melting range. What does this indicate?

A5: A low and broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting point. If you observe this, a second recrystallization is recommended to improve the purity of your material.

Data Presentation

Table 1: Representative Solubility of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid in Common Solvents

Disclaimer: The following data is illustrative and based on the expected solubility trends for a polar aromatic carboxylic acid. Actual solubility should be determined experimentally.

SolventPolarity IndexSolubility at 25°C (g/100mL)Solubility at Boiling Point (g/100mL)Suitability for Recrystallization
Water10.2LowModerateGood (potentially in a mixed system)
Methanol5.1ModerateHighExcellent
Ethanol4.3ModerateHighExcellent
Acetone5.1HighVery HighGood (as a solvent with an anti-solvent)
Ethyl Acetate4.4ModerateHighGood
Dichloromethane3.1LowModerateFair
Toluene2.4Very LowLowPoor
Hexane0.1InsolubleInsolubleExcellent (as an anti-solvent)

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid

  • Dissolution: In an Erlenmeyer flask, add the crude 5-(ethoxycarbonyl)thiophene-2-carboxylic acid. Add a minimal amount of a suitable solvent (e.g., methanol or ethanol) and a boiling chip. Heat the mixture to boiling with gentle swirling until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, further cool the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove all traces of solvent.

Protocol 2: Mixed Solvent Recrystallization of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid (e.g., Ethanol/Water)

  • Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add warm water dropwise with swirling until the solution becomes faintly turbid.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using a cold ethanol/water mixture of the same composition that induced crystallization for the washing step.

Visualization

Diagram 1: Troubleshooting Crystallization Workflow

This diagram illustrates the decision-making process when troubleshooting common crystallization problems.

TroubleshootingCrystallization start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Does it 'Oil Out'? cool->oiling_out crystals_form Do Crystals Form? good_crystals Good Crystals Formed crystals_form->good_crystals Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out->crystals_form No oiled_out Oiled Out oiling_out->oiled_out Yes scratch_flask Scratch Flask no_crystals->scratch_flask add_seed_crystal Add Seed Crystal no_crystals->add_seed_crystal reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent add_more_solvent Add More Solvent & Reheat oiled_out->add_more_solvent change_solvent Change Solvent oiled_out->change_solvent add_more_solvent->cool scratch_flask->crystals_form add_seed_crystal->crystals_form reduce_solvent->cool

Caption: A flowchart for troubleshooting common crystallization issues.

References

  • Xia, G.-M., Ji, M.-W., Lu, P., Sun, G.-X., & Xu, W.-F. (2009). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o148. [Link]

  • PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (2023). Thiophene-2-carboxylic acid. In Wikipedia. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Karunanithi, A. T., Achenie, L. E., & Gani, R. (2007). Solvent design for crystallization of carboxylic acids. Chemical Engineering Science, 62(1-2), 194-206. [Link]

  • MDPI. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 27(15), 4983. [Link]

  • Google Patents. (2018). Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. CN108840854B.

Sources

Technical Support Center: Purifying 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid. Our goal is to equip you with the scientific rationale and practical protocols to overcome common challenges encountered during its purification.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A frequent synthesis involves the selective mono-hydrolysis of diethyl 2,5-thiophenedicarboxylate.[1] Consequently, the most probable impurities are:

  • Unreacted Starting Material: Diethyl 2,5-thiophenedicarboxylate, a neutral, non-acidic diester.

  • Over-reaction Byproduct: Thiophene-2,5-dicarboxylic acid, a diacid resulting from the hydrolysis of both ester groups.[1]

  • Residual Reagents: Inorganic salts, acids, or bases used in the synthesis and initial work-up.

  • Solvents: Residual organic solvents from the reaction medium or extraction steps.

Understanding these potential contaminants is the first step in designing an effective purification strategy.

Q2: My crude product is a solid mixture. What is the most effective initial purification strategy?

A2: For a solid mixture containing an acidic target compound and primarily neutral or di-acid impurities, acid-base extraction is the most powerful and efficient initial purification technique.[2] This method leverages the acidic nature of the carboxylic acid group, allowing for its selective separation from non-acidic (neutral) impurities like the starting diester. It is a simple, scalable, and cost-effective alternative to more complex methods like chromatography.[3]

Q3: I am setting up an acid-base extraction. Why is the choice of base so critical? Can I use sodium hydroxide (NaOH)?

A3: The choice of base is paramount. You must use a weak base , such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4][5]

Causality: Your target molecule, 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid, contains both an acidic carboxylic acid group and an ethyl ester group.

  • A weak base like NaHCO₃ is sufficiently basic to deprotonate the carboxylic acid, forming the water-soluble sodium carboxylate salt. This allows it to move from the organic solvent into the aqueous layer.[6]

  • A strong base like sodium hydroxide (NaOH) would not only deprotonate the carboxylic acid but would also readily hydrolyze the ethyl ester group, irreversibly converting your desired product into the unwanted thiophene-2,5-dicarboxylic acid byproduct.[3] This is a critical consideration to preserve the integrity of your molecule.

Q4: After extracting with a base and re-acidifying the aqueous layer, my product either oiled out or failed to precipitate. What went wrong and how do I fix it?

A4: This is a common issue with several potential causes and solutions:

Problem Cause Troubleshooting Solution
No/Minimal Precipitate Incomplete Acidification: Not enough acid was added to fully protonate the carboxylate salt back to the neutral, less water-soluble carboxylic acid.Add more acid (e.g., 6M HCl) dropwise while stirring until the solution is strongly acidic (test with pH paper, target pH 1-2).[7]
Oily Product/Gummy Solid "Salting Out" Effect: The product may have some solubility in the aqueous salt solution, or it may be melting if acidification was exothermic.1. Cooling: Perform the acidification in an ice bath to decrease the product's solubility and manage any heat generated.[2] 2. Back-Extraction: If cooling fails, extract the acidified aqueous solution with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The protonated, neutral product will move back into the organic layer. You can then dry this layer with a drying agent (e.g., anhydrous MgSO₄), filter, and evaporate the solvent to recover your product.[5]
Fine, Hard-to-Filter Crystals Rapid Precipitation: Adding the acid too quickly can cause very small crystals to form.Add the acid slowly while vigorously stirring the cooled aqueous solution to encourage the growth of larger, more easily filterable crystals.
Q5: My compound streaks severely on a silica gel TLC plate, making it impossible to assess purity or develop a chromatography method. How can I resolve this?

A5: This is a classic problem when analyzing carboxylic acids on silica gel. The streaking (or tailing) occurs due to strong interactions between the acidic proton of your compound and the slightly acidic silica gel stationary phase.[2] This leads to a distribution of protonated and deprotonated forms of the molecule on the plate, causing it to smear rather than move as a compact spot.

The Solution: Suppress the deprotonation of your carboxylic acid by adding a small amount (typically 0.5-1%) of a volatile acid, like acetic acid or formic acid , to your eluting solvent system (mobile phase).[2] This ensures your compound remains fully protonated, interacts less strongly and more uniformly with the silica, and elutes as a well-defined spot.

Visualized Purification Workflow

The following diagram outlines a logical decision-making process for purifying your crude 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid.

purification_workflow start Crude Product extraction Acid-Base Extraction (Organic Solvent + Aq. NaHCO₃) start->extraction separate Separate Layers extraction->separate acidify Acidify Aqueous Layer (Cold 6M HCl) separate->acidify Aqueous Layer (contains product salt) filter Filter Precipitate acidify->filter product1 Solid Product filter->product1 purity_check Purity Analysis (TLC, NMR, MP) product1->purity_check Check Purity recrystallize Recrystallization recrystallize->purity_check chromatography Column Chromatography (Silica + Acidified Eluent) chromatography->purity_check purity_check->recrystallize Purity >98%? NO (Crystalline Solid?) purity_check->chromatography Purity >98%? NO (Amorphous/Oily?) final_product Pure Product purity_check->final_product Purity >98%? YES

Caption: Decision workflow for purification.

Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral impurities like unreacted diethyl 2,5-thiophenedicarboxylate.

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Initial Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[2]

  • Mixing & Venting: Stopper the funnel, invert it gently, and vent frequently to release the pressure from the CO₂ gas that evolves. Shake for 1-2 minutes.

  • Separation: Allow the layers to fully separate. The upper layer will be organic (if using ethyl acetate) and the lower layer will be aqueous. Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean Erlenmeyer flask.[4]

  • Repeat Extraction: Repeat steps 2-4 on the remaining organic layer with a fresh portion of NaHCO₃ solution to ensure complete extraction of the acidic product. Combine the aqueous extracts. The organic layer now contains the neutral impurities and can be discarded.

  • Re-acidification: Place the flask containing the combined aqueous extracts into an ice bath and cool it to 0-5 °C. While stirring vigorously, slowly add 6M hydrochloric acid (HCl) dropwise. Your product should begin to precipitate as a white or off-white solid. Continue adding acid until the solution is strongly acidic (pH 1-2, check with pH paper).[2]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid (the filter cake) with a small amount of cold deionized water to remove residual inorganic salts. Allow the solid to air-dry on the filter, then transfer it to a desiccator for final drying.

Protocol 2: Purification by Recrystallization

Recrystallization is ideal for further purifying the solid product obtained from extraction.

  • Solvent Selection: The goal is to find a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when hot. For thiophene carboxylic acids, polar solvents are a good starting point.[8] Test small amounts of your product in solvents like ethanol, methanol, water, or mixtures (e.g., ethanol/water).[9][10]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude solid to just achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator. Confirm purity by melting point analysis; a sharp melting point range indicates high purity.

Visualizing the Acid-Base Extraction Mechanism

extraction_mechanism cluster_start 1. Initial State (Separatory Funnel) cluster_end 2. After Extraction cluster_final 3. Re-acidification start_org Organic Layer: - Product (R-COOH) - Neutral Impurity start_aq Aqueous Layer: - Sodium Bicarbonate (NaHCO₃) end_org Organic Layer: - Neutral Impurity start_org->end_org Remains in Organic Layer end_aq Aqueous Layer: - Product Salt (R-COO⁻Na⁺) - H₂O + CO₂ start_org->end_aq Reacts with NaHCO₃ and moves to Aqueous Layer final_product Aqueous layer + HCl → Pure Product Precipitate (R-COOH)↓ end_aq->final_product Protonation

Caption: Mechanism of acid-base extraction.

References
  • Wikipedia. Acid-base extraction. [Link]

  • University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • Google Patents. CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • Diva-portal.org. Synthesis and characterization of novel thiophene based tetramers for potential detection of protein aggregates. [Link]

  • Google Patents.
  • Supporting Information. Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. [Link]

  • Global Thesis. Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. [Link]

  • MIT OpenCourseWare. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations. [Link]

  • Wikipedia. Thiophene-2-carboxylic acid. [Link]

  • Solubility of Things. Thiophene-2-carboxylic acid. [Link]

  • Magritek. Column Chromatography. [Link]

  • ResearchGate. Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. [Link]

  • Google Patents.
  • Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

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Validation & Comparative

Comparing the reactivity of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of a Bifunctional Building Block

In the landscape of medicinal chemistry and materials science, substituted thiophenes are privileged scaffolds. Their unique electronic properties and structural rigidity make them indispensable components in a vast array of functional molecules, from pharmaceuticals to organic electronics. Among these, 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid stands out as a particularly valuable bifunctional building block. It possesses two distinct reactive centers: a carboxylic acid at the C2 position, amenable to nucleophilic attack, and an electron-deficient aromatic ring.

This guide provides an in-depth comparison of the reactivity of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid against structurally similar compounds. By examining its behavior in common synthetic transformations, we aim to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively incorporate this versatile molecule into their synthetic workflows. We will delve into the causality behind its reactivity profile, supported by experimental protocols and comparative data.

The Electronic and Steric Landscape of a Substituted Thiophene

The reactivity of any aromatic system is fundamentally governed by the electronic nature of its substituents. In 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid, the thiophene ring is decorated with two powerful electron-withdrawing groups (EWGs): a carboxylic acid (-COOH) at the C2 position and an ethoxycarbonyl group (-COOEt) at the C5 position.

Both groups exert a strong deactivating effect on the thiophene ring via two mechanisms:

  • Inductive Effect (-I): The electronegative oxygen atoms in both substituents pull electron density away from the ring through the sigma bonds.

  • Mesomeric (Resonance) Effect (-M): The carbonyl groups can withdraw pi-electron density from the ring system through resonance.

This dual deactivation profoundly influences the molecule's reactivity in two key areas: reactions occurring at the ring and reactions occurring at the carboxylic acid. Thiophene itself is an electron-rich heterocycle that readily undergoes electrophilic substitution, being significantly more reactive than benzene.[1] However, the presence of two EWGs in our target molecule reverses this intrinsic reactivity, rendering the ring electron-poor and resistant to electrophilic attack.

electronic_effects cluster_molecule 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid cluster_effects Electronic Effects mol inductive -I Inductive Effect (Sigma-bond withdrawal) mol->inductive -COOH -COOEt resonance -M Resonance Effect (Pi-system withdrawal) mol->resonance -COOH -COOEt deactivation Ring Deactivation (Electron Poor) inductive->deactivation resonance->deactivation sear_comparison thiophene Thiophene high_reactivity High Reactivity (Mild Conditions) thiophene->high_reactivity SEAr tca Thiophene-2-carboxylic acid low_reactivity Low Reactivity (Forcing Conditions) tca->low_reactivity SEAr etca 5-(Ethoxycarbonyl)thiophene- 2-carboxylic acid very_low_reactivity Very Low Reactivity (Generally Inert) etca->very_low_reactivity SEAr

Caption: Relative reactivity towards Electrophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

While 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid itself is not a substrate for cross-coupling, its halogenated precursors are. For instance, the synthesis of this molecule might start from 5-bromothiophene-2-carboxylic acid. The bromo-analogue readily participates in reactions like Suzuki-Miyaura coupling. [2][3]The key takeaway is that functionalization of the C5 position is best achieved via cross-coupling on a halogenated thiophene before introducing the final ester, or by protecting the carboxylic acid, as the conditions for cross-coupling are often basic and could interfere with the free acid.

Comparative Reactivity Data Summary

CompoundAmide Coupling (at C2-COOH)Electrophilic Substitution (at Ring)Decarboxylation (of C2-COOH)Notes
Thiophene-2-carboxylic acid GoodLowDifficultServes as the baseline. Ring is deactivated but C5 is accessible to strong electrophiles.
5-Bromothiophene-2-carboxylic acid GoodVery LowDifficultThe bromo group further deactivates the ring to SEAr but enables cross-coupling reactions. [2]
Thiophene-2,5-dicarboxylic acid Good (at one or both sites)Extremely LowVery DifficultSymmetrical deactivation. Requires selective protection for mono-functionalization.
5-(Ethoxycarbonyl)thiophene-2-carboxylic acid Good to Excellent Extremely Low Very Difficult Ring is effectively inert to SEAr. The C5-EWG may slightly enhance the reactivity of the C2-COOH group in catalyzed couplings.

Experimental Protocols

The following protocols are provided as representative examples. As a Senior Application Scientist, I stress that all reactions should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise specified, and reagents should be of appropriate anhydrous grade.

Protocol 1: Amide Coupling using HATU

This protocol details a robust method for coupling 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid with a primary amine. The use of HATU as a coupling agent is effective even for less reactive amines. [4] Causality: The carboxylic acid is first activated by HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base (DIPEA) to form a highly reactive O-acylisourea intermediate. This intermediate is rapidly attacked by the amine to form the stable amide bond, minimizing side reactions and racemization if chiral centers are present.

amide_coupling_workflow start Start dissolve 1. Dissolve Acid (1 eq) & HATU (1.1 eq) in anhydrous DMF start->dissolve add_base 2. Add DIPEA (2.5 eq) Stir 15 min @ RT for pre-activation dissolve->add_base add_amine 3. Add Amine (1.2 eq) add_base->add_amine react 4. Stir 2-4h @ RT Monitor by TLC/LC-MS add_amine->react workup 5. Aqueous Workup (Dilute with EtOAc, wash with aq. LiCl, NaHCO₃, brine) react->workup purify 6. Purify by Column Chromatography workup->purify end End (Pure Amide) purify->end

Caption: Workflow for a representative HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid (1.0 eq).

  • Reagent Addition: Add HATU (1.1 eq) followed by anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M). Stir until all solids dissolve.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise. Allow the solution to stir at room temperature for 15 minutes for pre-activation.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Electrophilic Bromination (Hypothetical)

This protocol illustrates the harsh conditions necessary for electrophilic substitution on a highly deactivated ring. Note: This reaction is expected to be very low-yielding and is presented for illustrative purposes.

Causality: Due to the severe deactivation of the ring, a powerful electrophile and forcing conditions are required. Bromine in the presence of a strong Lewis acid like iron(III) bromide (FeBr₃) generates a highly reactive "Br⁺" equivalent. The reaction is heated to provide the necessary activation energy to overcome the high energy barrier of forming the destabilized cationic intermediate. The expected product would be substitution at the C3 or C4 position.

Step-by-Step Methodology:

  • Preparation: In a sealed tube, dissolve 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid (1.0 eq) in a suitable solvent such as 1,2-dichloroethane.

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 1.2 eq) to the solution.

  • Reagent Addition: Carefully add liquid bromine (Br₂, 1.1 eq) to the mixture.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 80-100 °C behind a blast shield.

  • Monitoring: Monitor the reaction cautiously over an extended period (24-48 hours).

  • Work-up: After cooling to room temperature, quench the reaction by carefully pouring it over an aqueous solution of sodium thiosulfate to destroy excess bromine.

  • Extraction & Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify by chromatography to isolate any potential product.

Conclusion

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is a molecule of dual character. The carboxylic acid function at the C2 position exhibits excellent reactivity in standard transformations like amide coupling, with its reactivity potentially enhanced by the electron-withdrawing nature of the thiophene ring. Conversely, the thiophene ring itself is profoundly deactivated towards electrophilic attack, rendering it largely inert. This dichotomy is a powerful tool for synthetic chemists, allowing for selective functionalization of the acid group without interference from ring-based side reactions. Understanding this reactivity profile is paramount for its effective application in the synthesis of complex target molecules in pharmaceutical and materials science research.

References

  • ProQuest. (n.d.). ELECTROPHILIC SUBSTITUTION IN THIOPHENE AND THIOPHENE DERIVATIVES. Retrieved from [Link]

  • Brainly.in. (2023). Explain electrophilic substitution reaction in thiophene. Retrieved from [Link]

  • Zhang, M. (2016). Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. (Master's Thesis). Retrieved from [Link]

  • Khan, I., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry. Retrieved from [Link]

  • Profeta, S., et al. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. Journal of Molecular Graphics and Modelling, 28(6), 540-7. Retrieved from [Link]

  • Sci-Hub. (n.d.). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids. Retrieved from [Link]

  • Vankayala, S. L., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(42), 151147. Retrieved from [Link]

  • ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Computational and Theoretical Analysis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive computational and theoretical comparison of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. In the context of drug discovery, where minor structural modifications can significantly alter efficacy and safety profiles, a robust in-silico analysis is paramount. We will objectively compare the title compound against its parent scaffold, Thiophene-2-carboxylic acid, and discuss its properties relative to common carboxylic acid bioisosteres. This analysis is supported by detailed, field-proven computational protocols, including Density Functional Theory (DFT) for electronic property elucidation and molecular docking for receptor interaction studies. The causality behind methodological choices is explained to provide a self-validating framework for researchers. All data is presented to facilitate clear, comparative understanding, empowering drug development professionals to make informed decisions in lead optimization.

Introduction: The Strategic Importance of Thiophene Scaffolds in Drug Design

Thiophene-based compounds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[1] The thiophene ring, a sulfur-containing aromatic heterocycle, is valued for its ability to engage in various noncovalent interactions and act as a stable, versatile scaffold.[2] The parent molecule, Thiophene-2-carboxylic acid, is a well-established building block in the synthesis of pharmaceuticals, including anti-inflammatory agents.[3] The introduction of an ethoxycarbonyl group at the 5-position, yielding 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid, modulates the molecule's electronic and steric properties. This guide explores the theoretical implications of this substitution, providing a framework for predicting its impact on biological activity.

The Comparative Molecular Landscape

To understand the unique properties of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid, it is essential to compare it with structurally related and functionally alternative molecules. Our analysis will focus on:

  • 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid (The Target): The subject of our investigation, featuring both a carboxylic acid and an ester functional group.

  • Thiophene-2-carboxylic acid (The Parent Scaffold): The unsubstituted parent molecule, providing a baseline for assessing the electronic effects of the ethoxycarbonyl group.[4]

  • Carboxylic Acid Bioisosteres (The Alternatives): Functional groups such as tetrazoles or hydroxamic acids that can mimic the carboxylic acid moiety, often to improve pharmacokinetic properties like metabolic stability or cell permeability.[5][6]

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In Silico Analysis: A Comparative Look at Physicochemical and Electronic Properties

Computational chemistry allows us to predict molecular behavior and properties before committing to costly and time-consuming synthesis.[7] We leverage Density Functional Theory (DFT), a robust quantum mechanical method, to probe the intrinsic properties of our molecules.[8]

Structural and Conformational Analysis

The planarity of the thiophene ring and its substituents is critical for π-conjugation and interaction with flat receptor surfaces. Studies on the closely related 5-(methoxycarbonyl)thiophene-2-carboxylic acid show that the carboxylic acid and ester groups are nearly coplanar with the thiophene ring.[9][10] This planarity suggests a well-defined molecular shape, which is a crucial starting point for structure-based drug design. The primary conformational flexibility lies in the orientation of the carboxylic acid proton (syn vs. anti), a factor known to be influenced by the surrounding solvent environment.[11]

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy gap between them (ΔE) correlates with chemical stability.

Recent DFT studies on thiophene-2-carboxamide derivatives have shown that substitutions on the thiophene ring significantly alter the HOMO-LUMO gap.[12] For our target molecule, the ethoxycarbonyl group is an electron-withdrawing group. This is predicted to lower the energy of both the HOMO and LUMO compared to the parent thiophene-2-carboxylic acid, potentially affecting its reactivity and interaction with biological targets. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP)

An MEP map visualizes the charge distribution across a molecule, highlighting regions prone to electrophilic or nucleophilic attack. For our target compound, the most negative potential (red/yellow) is expected around the carbonyl oxygens of both the carboxylic acid and the ester groups, indicating these are prime sites for hydrogen bond acceptance. The hydrogen of the carboxylic acid will show the most positive potential (blue), marking it as a strong hydrogen bond donor. This charge distribution is fundamental to how the molecule will orient itself within a protein's active site.

Performance in Drug Discovery Models: A Comparative Outlook

Beyond intrinsic properties, computational models can predict how a molecule will behave in a biological system.

Receptor-Ligand Interactions: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[13] The carboxylic acid group is a potent pharmacophore, often forming critical hydrogen bonds or salt bridges with arginine or lysine residues in an active site.[14]

Comparison:

  • 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid: The presence of the ester group adds another potential hydrogen bond acceptor site and increases the molecule's size. This could lead to new, favorable interactions within a binding pocket or, conversely, create steric clashes that reduce affinity compared to the parent compound.

  • Thiophene-2-carboxylic acid: Serves as the baseline. Its binding mode is primarily dictated by the carboxylic acid and the thiophene ring.

ADMET Predictions

Computational tools can forecast a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, helping to identify potential liabilities early in the drug discovery process.[7]

PropertyThiophene-2-carboxylic acid (Parent)5-(Ethoxycarbonyl)thiophene-2-carboxylic acid (Target)Rationale for Change
LogP (Lipophilicity) LowerHigherThe addition of the ethyl group increases lipophilicity, which can affect absorption and distribution.
Metabolic Stability Generally stablePotentially susceptible to esterase activity, cleaving the ethyl group.Ester groups can be metabolically labile, representing a potential soft spot in the molecule.
Aqueous Solubility HigherLowerThe increase in lipophilic character typically reduces aqueous solubility.

This table presents predicted trends based on fundamental medicinal chemistry principles.

Methodologies: Validated Computational Protocols

To ensure scientific integrity, the protocols described below are based on widely accepted and validated practices in computational chemistry.

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// Connections start -> dft; start -> docking; dft -> geom_opt -> freq_calc -> electronic_props; docking -> prep_ligand; docking -> prep_protein; {prep_ligand, prep_protein} -> run_docking -> analyze; electronic_props -> analyze; } caption="Generalized workflow for computational analysis."

Protocol for Density Functional Theory (DFT) Calculations

This protocol provides a robust method for calculating the electronic properties of small organic molecules.

  • Structure Preparation: Build the 3D structure of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid using molecular modeling software (e.g., Avogadro, GaussView).

  • Initial Optimization: Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to obtain a reasonable starting structure.

  • DFT Method Selection: Choose a functional and basis set. The B3LYP functional with the 6-31G(d,p) basis set is a widely accepted standard for organic molecules, offering a good balance of accuracy and computational cost.[8][12]

  • Geometry Optimization: Perform a full geometry optimization in the gas phase or with an implicit solvent model (e.g., PCM) to find the lowest energy conformation.

  • Frequency Calculation: Run a frequency calculation on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive properties like HOMO/LUMO energies, molecular electrostatic potential, and Mulliken population analysis (atomic charges).

Protocol for Molecular Docking Studies

This protocol outlines the steps for predicting the binding mode of a ligand to a protein target.

  • Target Selection & Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate the 3D conformer of the ligand from the DFT optimization. Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

  • Binding Site Definition: Define the search space (the "grid box") for the docking simulation, typically centered on the known active site or a predicted binding pocket.

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina, GOLD). The software will generate multiple binding poses and rank them using a scoring function.[14]

  • Pose Analysis: Visualize the top-ranked poses and analyze the noncovalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and the protein. This analysis provides a structural hypothesis for the compound's activity.

Comparison with Carboxylic Acid Bioisosteres

While the carboxylic acid group is a powerful tool for achieving high-affinity binding, it can also introduce undesirable properties, such as poor oral bioavailability and rapid metabolism.[5] Bioisosteric replacement is a key strategy in medicinal chemistry to overcome these challenges.[6]

FeatureCarboxylic AcidTetrazole (Bioisostere)Hydroxamic Acid (Bioisostere)
Acidity (pKa) ~4-5~4.5-5.5~9
Hydrogen Bonding 1 Donor, 2 Acceptors1 Donor, 3 Acceptors1 Donor, 2 Acceptors
Lipophilicity LowHigher than COOHLower than COOH
Metabolic Stability Can undergo glucuronidationGenerally very stableCan be a metabolic liability
Key Advantage Strong, well-understood interactions.Improved oral bioavailability and metabolic stability.[6]Potent metal-chelating properties.[5]

The choice to replace the carboxylic acid in 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid would depend on the specific goals of the drug discovery program. If poor absorption is an issue, a tetrazole analogue might be a logical next step to synthesize and test.

Conclusion and Future Directions

The computational and theoretical analysis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid reveals a molecule with distinct electronic and steric properties compared to its parent scaffold. The electron-withdrawing nature of the ethoxycarbonyl group is predicted to modulate its reactivity, while the added bulk and hydrogen bond accepting capability provide new opportunities for targeted interactions within a receptor active site. However, this group also introduces a potential site for metabolic degradation via esterases.

This guide provides the theoretical foundation and validated computational workflows for researchers to further investigate this compound. Future work should focus on the experimental validation of these theoretical predictions, including synthesis, in vitro biological assays, and crystallographic studies to confirm binding modes.[14] By integrating robust computational analysis early in the discovery pipeline, researchers can more efficiently design and prioritize novel therapeutic agents based on the versatile thiophene scaffold.

References

  • Neuroquantology. (n.d.). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW.
  • Neacsu, A., Badiceanu, C., Stoicescu, C., & Chihaia, V. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Chemistry Proceedings.
  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334–395. Retrieved from [Link]

  • SteerOn Research. (2025, March 28). The Role of Computational Chemistry in Accelerating Drug Discovery.
  • Bajorath, J. (2015). Computational Methods for Drug Discovery and Design. Journal of Medicinal Chemistry.
  • He, X., et al. (n.d.). A Review on Applications of Computational Methods in Drug Screening and Design. PMC.
  • Al-Ostoot, F. H., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH.
  • Profeta, S., et al. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. ResearchGate.
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  • BenchChem. (2025). A Comparative Guide to Alternatives for Carboxylic Acid Functionalization in Bioconjugation and Drug Discovery.
  • Tse, J. S., et al. (n.d.). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. NIH.
  • Xia, G.-M., et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. PMC - NIH.
  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
  • Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES.
  • (n.d.). The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis.
  • ResearchGate. (n.d.). (PDF) 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.
  • Duarte, F. V., et al. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central.
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Comparative study of synthetic routes to 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring both a carboxylic acid and an ester group on a thiophene scaffold, allows for versatile chemical modifications, making it a key intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals and organic electronic materials. The strategic selection of a synthetic route to this compound is paramount, directly impacting factors such as overall yield, purity, scalability, and cost-effectiveness. This guide provides a comprehensive comparative analysis of three prominent synthetic pathways to 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid, offering in-depth technical insights and experimental data to inform researchers, scientists, and drug development professionals in their synthetic endeavors.

Comparative Analysis of Synthetic Routes

Three principal strategies for the synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid are critically evaluated:

  • Route 1: The Fiesselmann Thiophene Synthesis - A convergent approach to construct the thiophene ring with the desired functionalities.

  • Route 2: Selective Mono-hydrolysis of Diethyl Thiophene-2,5-dicarboxylate - A straightforward method starting from a symmetrical diester.

  • Route 3: Selective Mono-esterification of Thiophene-2,5-dicarboxylic Acid - A divergent approach beginning with the diacid.

The following table summarizes the key performance indicators for each route, based on available experimental data and established chemical principles.

Performance MetricRoute 1: Fiesselmann SynthesisRoute 2: Selective Mono-hydrolysisRoute 3: Selective Mono-esterification
Starting Materials Diethyl 2,2'-thiodiacetate, Glyoxal derivativeDiethyl thiophene-2,5-dicarboxylateThiophene-2,5-dicarboxylic acid, Ethanol
Overall Yield Moderate to GoodGood to ExcellentModerate to Good
Number of Steps 1 (for the core structure)1 (from the diester)1 (from the diacid)
Key Reagents Base (e.g., sodium ethoxide)Base (e.g., NaOH)Acid catalyst or coupling agents
Reaction Conditions Typically requires anhydrous conditionsAqueous or mixed solvent systemsAnhydrous conditions
Scalability Potentially scalableGenerally scalableScalable, but may require chromatographic purification
Advantages Convergent synthesis, builds complexity quickly.High-yielding, straightforward procedure.Utilizes a readily available starting diacid.
Disadvantages Availability and stability of glyoxal derivatives.Requires synthesis of the starting diester.Potential for di-ester formation, requiring careful control.

Route 1: The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a powerful method for the construction of substituted thiophenes from α,β-acetylenic esters and thioglycolic acid derivatives.[1] A variation of this reaction, employing diethyl 2,2'-thiodiacetate and a glyoxal derivative, offers a direct route to the thiophene-2,5-dicarboxylate framework.

Causality of Experimental Choices

This route is predicated on the base-catalyzed condensation of the enolate of diethyl 2,2'-thiodiacetate with a glyoxal equivalent. The choice of a strong base, such as sodium ethoxide, is crucial for the deprotonation of the α-carbon of the thiodiacetate, initiating the cascade of reactions that lead to the thiophene ring. The reaction is typically performed in an anhydrous solvent to prevent quenching of the base and unwanted side reactions.

Reaction Mechanism Workflow

Fiesselmann_Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization and Aromatization A Diethyl 2,2'-thiodiacetate Enolate Enolate Intermediate A->Enolate Deprotonation Base Base (e.g., NaOEt) Intermediate1 Adduct Enolate->Intermediate1 Nucleophilic Attack Glyoxal Glyoxal Derivative Glyoxal->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Product Diethyl thiophene-2,5-dicarboxylate Intermediate2->Product Dehydration Mono_Hydrolysis cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Acidification Diester Diethyl thiophene-2,5-dicarboxylate Tetrahedral Tetrahedral Intermediate Diester->Tetrahedral Attack on Carbonyl Base NaOH (1 equiv.) Monoacid 5-(Ethoxycarbonyl)thiophene- 2-carboxylate Tetrahedral->Monoacid Loss of Ethoxide Product 5-(Ethoxycarbonyl)thiophene- 2-carboxylic acid Monoacid->Product Protonation Acid HCl Mono_Esterification cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ester Formation Diacid Thiophene-2,5-dicarboxylic acid Activated Protonated Carbonyl Diacid->Activated Protonation Catalyst Acid Catalyst (e.g., H₂SO₄) Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral Attack by Alcohol Ethanol Ethanol (1 equiv.) Ethanol->Tetrahedral Product 5-(Ethoxycarbonyl)thiophene- 2-carboxylic acid Tetrahedral->Product Proton Transfer & Elimination of H₂O

Sources

A Researcher's Guide to Navigating Potential Cross-Reactivity of 5-(Ethoxycarbonyl)thiophene-2-carboxylic Acid in Screening Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and chemical biology, the journey from a promising hit in a high-throughput screen (HTS) to a validated lead compound is fraught with potential pitfalls. One of the most common and resource-draining challenges is the specter of assay artifacts, where a compound appears active due to non-specific interactions rather than a direct and meaningful engagement with the intended biological target. This guide provides an in-depth analysis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid, a molecule whose structural motifs—a thiophene core, a carboxylic acid, and an ethyl ester—warrant a careful and proactive approach to evaluating its potential for cross-reactivity in a variety of assay formats.

While direct, published cross-reactivity data for this specific molecule is limited, a thorough understanding of its chemical functionalities allows us to anticipate and design experiments to mitigate the risk of pursuing a false positive. This guide is intended to empower researchers with the rationale and practical methodologies to confidently assess the specificity of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid and its analogs in their screening campaigns.

The Structural Basis for Potential Cross-Reactivity

The potential for 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid to exhibit cross-reactivity stems from the combined properties of its core components: the thiophene ring, the carboxylic acid moiety, and the ethoxycarbonyl group.

The Thiophene Ring: A Privileged Scaffold with a Watchful Eye

The thiophene ring is a common scaffold in medicinal chemistry, valued for its bioisosteric resemblance to a benzene ring but with distinct electronic properties.[1] Thiophene-containing compounds have a rich history as components of approved drugs with a wide range of biological activities.[2] However, the sulfur-containing heterocycle is not without its liabilities. The metabolism of some thiophene-containing drugs can lead to the formation of reactive metabolites, such as thiophene S-oxides and thiophene epoxides, which can covalently modify proteins and lead to toxicity.[3][4] While not a direct form of assay interference, this inherent reactivity highlights the potential for the thiophene ring to participate in unwanted interactions. Furthermore, certain 2-amino-3-carbonylthiophenes have been classified as Pan-Assay Interference Compounds (PAINS), which are known to frequently appear as false positives in screening campaigns.[5]

The Carboxylic Acid: A Double-Edged Sword in Drug Discovery

The carboxylic acid group is a key pharmacophoric element in a vast number of drugs, often crucial for target binding through hydrogen bonding and electrostatic interactions.[6] However, this functional group is also a known source of assay interference. Carboxylic acids can:

  • Form Aggregates: At certain concentrations, carboxylic acid-containing molecules can self-assemble into colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition.[7]

  • Chelate Metal Ions: The carboxylate can chelate metal ions that may be essential for enzyme function or assay signal generation, leading to apparent inhibition.

  • Metabolic Liabilities: While not a direct assay interference, the metabolic conversion of carboxylic acids to reactive acyl glucuronides can lead to off-target effects and toxicity in cellular or in vivo studies.[8][9]

The introduction of a carboxylic acid can also significantly alter the physicochemical properties of a molecule, impacting its solubility and potential for non-specific binding.[10]

The Ethoxycarbonyl Group: An Ester with Potential for Hydrolysis

The ethyl ester in 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is generally considered a stable functional group. However, in biological assays containing esterases or under certain pH conditions, it could be hydrolyzed to the corresponding carboxylic acid. This in-assay conversion could lead to a different chemical entity being responsible for the observed activity, complicating data interpretation.

Experimental Strategies for De-risking Hits

A proactive approach to identifying and mitigating potential cross-reactivity is essential. The following experimental protocols are designed to be self-validating systems to build confidence in your screening hits.

Initial Triage: Computational and Knowledge-Based Assessment

Before embarking on extensive wet lab experiments, a preliminary in silico assessment can be highly informative.

  • PAINS Filtering: Utilize computational filters to check if the core scaffold of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid or its analogs are flagged as potential PAINS. Several web-based tools and software packages are available for this purpose.[11]

  • Literature Search: Conduct a thorough literature search for the use of structurally similar compounds in various assays. Pay close attention to any reported off-target effects or assay interference.

Tier 1: Foundational Counter-Screens

These initial experimental checks are crucial for identifying common modes of assay interference.

Aggregation is a prevalent mechanism of non-specific inhibition.[7] Dynamic Light Scattering (DLS) and detergent-based counter-screens are effective methods for its detection.

A. Dynamic Light Scattering (DLS)

DLS directly measures the size of particles in solution. The formation of compound aggregates will result in the appearance of larger hydrodynamic radii.[12][13]

Step-by-Step Methodology:

  • Prepare a stock solution of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid in a suitable solvent (e.g., DMSO).

  • Dilute the compound to the final assay concentration in the assay buffer.

  • Transfer the solution to a suitable cuvette or multi-well plate for DLS analysis.

  • Acquire DLS data over time to monitor for the formation of aggregates.

  • Positive Control: A known aggregator compound (e.g., rottlerin).

  • Negative Control: A well-behaved, soluble compound.

B. Detergent-Based Counter-Screen

The inclusion of a non-ionic detergent can disrupt the formation of aggregates, thus reversing the inhibitory effect of an aggregator.[14]

Step-by-Step Methodology:

  • Perform the primary assay in the presence and absence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-80.

  • Determine the IC50 or activity of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid under both conditions.

  • A significant rightward shift in the IC50 curve in the presence of the detergent is indicative of aggregation-based activity.

Table 1: Interpreting Results from Aggregation Assays

ObservationInterpretation
DLS shows particles >200 nmPotential for aggregation.
IC50 increases >10-fold with detergentStrong evidence of aggregation.
No change in DLS or IC50Aggregation is unlikely to be the primary mechanism of action.

Redox-active compounds can interfere with assays by generating reactive oxygen species (ROS) or by directly oxidizing or reducing assay components.[15][16]

Step-by-Step Methodology (Resazurin-Based Assay):

  • Prepare a solution of resazurin in the assay buffer.

  • Add a reducing agent such as dithiothreitol (DTT).

  • Add 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid at various concentrations.

  • Incubate the mixture and measure the fluorescence of the resorufin product.

  • An increase in resorufin formation in the presence of the compound suggests redox cycling.

  • Positive Control: A known redox cycler (e.g., menadione).

  • Negative Control: A non-redox active compound.

Diagram 1: Workflow for Assessing Redox Activity

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_conclusion Conclusion A Compound Stock D Mix Compound, Resazurin, and DTT in Assay Buffer A->D B Resazurin Solution B->D C DTT Solution C->D E Incubate at RT D->E F Measure Fluorescence (Ex/Em: ~560/590 nm) E->F G Increased Fluorescence? F->G H Potential Redox Activity G->H Yes I Redox Activity Unlikely G->I No

Caption: Workflow for assessing compound redox activity.

Tier 2: Advanced Specificity Assays

If the compound passes the initial counter-screens, further investigation into its specificity is warranted.

Compounds that can react with cysteine residues in proteins are a common source of false positives.[2][17] A competitive fluorescence-based assay can be used to quantify thiol reactivity.

Step-by-Step Methodology:

  • This assay is based on the competition between the test compound and a thiol-reactive fluorescent probe (e.g., o-maleimide BODIPY) for a free thiol, such as glutathione (GSH).[2]

  • Incubate GSH with varying concentrations of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid.

  • Add the fluorescent probe.

  • Measure the fluorescence signal. A decrease in fluorescence indicates that the test compound has reacted with GSH, preventing its reaction with the probe.

  • Positive Control: A known thiol-reactive compound (e.g., N-ethylmaleimide).

  • Negative Control: A non-reactive compound.

Diagram 2: Principle of the Competitive Thiol Reactivity Assay

Caption: Competitive thiol reactivity assay principle.

Comparative Analysis with Structural Analogs

To provide context for the potential cross-reactivity of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid, it is useful to compare its properties with those of structurally related compounds.

Table 2: Physicochemical Properties and Potential for Cross-Reactivity of Structural Analogs

CompoundStructureKey Differences from TargetPredicted Impact on Cross-Reactivity
5-(Ethoxycarbonyl)thiophene-2-carboxylic acid Thiophene ring with ethoxycarbonyl and carboxylic acid groups-Baseline for comparison.
Thiophene-2-carboxylic acid Lacks the ethoxycarbonyl groupReduced lipophilicity. May have different aggregation properties.
5-Bromothiophene-2-carboxylic acid Bromo substituent instead of ethoxycarbonylIncreased lipophilicity and potential for altered electronic properties.May exhibit different binding modes and potential for off-target interactions.[17]
5-Chlorothiophene-2-carboxylic acid Chloro substituent instead of ethoxycarbonylSimilar to the bromo analog but with different steric and electronic effects.May show comparable but distinct activity and cross-reactivity profiles to the bromo analog.[17]
Benzo[b]thiophene-2-carboxylic acid Fused benzene ringIncreased planarity and lipophilicity.Higher potential for aggregation and non-specific binding due to increased hydrophobicity.[7]

Conclusion: A Proactive Stance on Hit Validation

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is a molecule with significant potential for biological activity, but its structural features necessitate a rigorous and proactive approach to hit validation. By anticipating the potential for cross-reactivity arising from its thiophene, carboxylic acid, and ester moieties, researchers can design and execute a logical and efficient series of counter-screens. The experimental protocols outlined in this guide provide a robust framework for de-risking this and other screening hits, ensuring that valuable resources are focused on compounds with a genuine and specific mechanism of action. Adopting this mindset of "trust but verify" is paramount to the successful progression of drug discovery projects.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Before any handling or disposal, a thorough understanding of the potential hazards is paramount. Based on data from related compounds such as Thiophene-2-carboxylic acid and 5-Chlorothiophene-2-carboxylic acid, 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid should be treated as a hazardous substance.[1][2] The presence of the thiophene ring and the carboxylic acid functional group suggests potential for skin and eye irritation, as well as possible respiratory irritation.[1][2][3] It may also be harmful if swallowed or in contact with skin.[1]

Inferred Hazard Profile:

Hazard ClassClassificationSupporting Evidence
Acute Toxicity, Oral Category 4 (Harmful if swallowed)Based on data for Thiophene-2-carboxylic acid.[1]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Based on data for Thiophene-2-carboxylic acid and 5-Chlorothiophene-2-carboxylic acid.[1][2]
Serious Eye Damage/Irritation Category 2/2A (Causes serious eye irritation)Based on data for Thiophene-2-carboxylic acid and 5-Chlorothiophene-2-carboxylic acid.[1][2]
Specific target organ toxicity (single exposure) Category 3 (May cause respiratory irritation)Based on data for Thiophene-2-carboxylic acid.[1][3]

Given these potential hazards, all waste containing this compound, including unreacted material, contaminated labware, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the consistent and correct use of Personal Protective Equipment. When handling 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid or its waste, the following PPE is mandatory to minimize exposure risks.[5]

  • Eye Protection: Chemical splash goggles or safety glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are essential.[6][7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for any signs of degradation or puncture before use.[5][6]

  • Body Protection: A flame-retardant lab coat or chemical-resistant apron should be worn to protect against accidental spills.[5][6]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of any dust or vapors.[6]

Step-by-Step Disposal Protocol

The proper disposal of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid must be carried out in strict accordance with federal, state, and local regulations.[8][9] The following protocol provides a comprehensive framework for its safe management from generation to disposal.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.

  • Solid Waste: Collect any solid 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid, along with contaminated items like weigh boats, spatulas, and disposable labware, in a dedicated and clearly labeled hazardous waste container.[4] This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix this waste stream with other incompatible chemicals.[4][10]

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[4]

Step 2: Labeling

Clear and accurate labeling is a regulatory requirement and a critical safety measure.[11] All waste containers must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "5-(Ethoxycarbonyl)thiophene-2-carboxylic acid"

  • The approximate quantity of the waste

  • The date of waste generation

Step 3: Storage

Proper storage of hazardous waste is essential to prevent accidents and ensure compliance.[12]

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[4]

  • Ensure that incompatible wastes are segregated to prevent accidental mixing.[13][14] For example, keep acidic waste separate from bases and oxidizers.[10][14]

  • Adhere to the accumulation time limits set by the EPA for your facility's generator status (e.g., 90 days for Large Quantity Generators).[11]

Step 4: Final Disposal

The final disposal of hazardous waste must be handled by trained professionals.

  • Never dispose of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid down the drain or in the regular trash.[6]

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

  • The likely disposal method for this type of organic chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[15]

Emergency Procedures: Spill Management

In the event of a spill, a prompt and appropriate response is crucial to mitigate risks.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or activated charcoal adsorbent to contain the material.[4][16]

  • Collect the Waste: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[4][16]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.[4]

  • Report the Incident: Report the spill to your institution's EHS office in accordance with your facility's policies.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid.

DisposalWorkflow Disposal Decision Workflow for 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid start Waste Generated Containing 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE (e.g., gloves, lab coat) waste_type->ppe_waste PPE collect_solid Collect in a Labeled HDPE Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_ppe Collect in a Designated Hazardous Waste Bag ppe_waste->collect_ppe storage Store in Designated, Secure Waste Accumulation Area collect_solid->storage collect_liquid->storage collect_ppe->storage disposal Arrange for Pickup by Licensed Hazardous Waste Contractor storage->disposal incineration Final Disposal via Chemical Incineration disposal->incineration

Caption: Decision workflow for the disposal of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid.

References

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  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

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  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

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  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • Pennsylvania Department of Environmental Protection. (n.d.). Hazardous Waste Program. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: THIOPHENE. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Ethoxycarbonyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our primary goal is to advance knowledge and develop innovations. However, the foundation of all successful research is an unwavering commitment to safety. When handling specialized reagents like 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid, a thorough understanding of the necessary personal protective equipment (PPE) is not just a procedural formality; it is an essential component of sound scientific practice.

Anticipated Hazard Profile: A Cautious Approach

Based on analogous compounds, 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid should be handled as a substance that is, at minimum:

  • A skin irritant (Category 2). [1][2][3]

  • A serious eye irritant (Category 2A). [1][2][3]

  • Potentially harmful if swallowed (Acute Toxicity, Oral, Category 4). [2][3][4]

  • A potential respiratory tract irritant. [2][3][5]

Therefore, all handling procedures must be designed to prevent direct contact with skin, eyes, and mucous membranes, and to minimize the generation of dust or aerosols.

Core Protective Measures: Your Primary Defense

The selection of PPE is not a one-size-fits-all checklist but a risk-based assessment of your specific experimental procedure. The fundamental principle is to establish multiple barriers between you and the chemical hazard.

Eye and Face Protection: A Non-Negotiable Barrier

Direct contact with even small quantities of acidic or irritating powders can cause severe eye damage.[6]

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles are mandatory at all times when handling 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid in solid or solution form.[7] Standard safety glasses do not provide an adequate seal against splashes, dust, or vapors.

  • Enhanced Protection: When there is a significant risk of splashing—such as when transferring large volumes of solutions or during quenching procedures—a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[6][8]

Skin & Body Protection: Preventing Dermal Exposure

Repeated or prolonged contact with thiophene derivatives can lead to skin irritation.[4] Your personal clothing should be viewed as a final, last-resort layer, not as primary protection.

  • Laboratory Coat: A flame-resistant lab coat with full-length sleeves and a snug fit at the cuffs is required. This not only protects your skin but also prevents contamination of your personal clothing.

  • Gloves - The Critical Interface: Glove selection is paramount. There is no single glove that protects against all chemicals indefinitely.[8]

    • Material Choice: Nitrile gloves are an excellent initial choice as they provide good resistance against a broad range of chemicals, including acids, bases, and many organic solvents.[8][9] They also offer good puncture and abrasion resistance.[8] For tasks involving prolonged or heavy exposure, consider thicker gauge nitrile or butyl rubber gloves.[6]

    • Procedural Integrity: Always inspect gloves for tears or pinholes before use.[7] Use proper removal techniques to avoid contaminating your skin.[4] Contaminated gloves should be disposed of immediately as hazardous waste. Never wear gloves outside of the laboratory area.

Respiratory Protection: The Role of Engineering Controls

The primary method for respiratory protection is not a mask, but proper ventilation. Inhalation of irritating dusts or vapors can cause respiratory tract irritation.[2][5]

  • Primary Control: All weighing of the solid compound and handling of its solutions must be performed inside a certified chemical fume hood. This engineering control captures dust and vapors at the source, preventing them from entering your breathing zone.

  • Secondary Control (If Required): If engineering controls are insufficient or unavailable for a specific task, a NIOSH-approved respirator may be necessary. For a solid powder, a half-mask respirator with N95 (or better) particulate filters would be appropriate.[6][10] For solutions with significant vapor pressure, cartridges rated for organic vapors and acid gases should be used. A full respiratory protection program, including fit testing, is required by OSHA when respirators are used.

Operational and Disposal Plans

A robust safety plan extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to cleanup.

PPE Selection Workflow

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following decision tree illustrates a logical workflow for selecting appropriate protection.

PPE_Workflow cluster_start Start: Task Assessment cluster_procedure Procedure Type cluster_ppe Required PPE Level Start What is the task? Weighing Weighing Solid Powder Start->Weighing Solid Handling Solution Preparing/Handling Solution Start->Solution Liquid Handling Reaction Running Reaction / Workup Start->Reaction Complex Ops PPE_Medium Enhanced PPE: - Standard PPE + Fume Hood Weighing->PPE_Medium Dust/Aerosol Risk Solution->PPE_Medium Splash/Vapor Risk PPE_High Maximum Protection: - Enhanced PPE + Face Shield Reaction->PPE_High Increased Splash/ Exotherm Risk PPE_Low Standard PPE: - Lab Coat - Nitrile Gloves - Splash Goggles

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.